Terephthalic acid-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H6O4 |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i5+1,6+1 |
InChI Key |
KKEYFWRCBNTPAC-MPOCSFTDSA-N |
Isomeric SMILES |
C1=C[13C](=CC=[13C]1C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Terephthalic acid-13C2 for Researchers and Drug Development Professionals
Introduction
Terephthalic acid-13C2 is a stable isotope-labeled form of terephthalic acid, a high-volume industrial chemical primarily used in the production of polyethylene terephthalate (PET). In the realm of scientific research and drug development, the incorporation of two carbon-13 (¹³C) isotopes into the carboxyl groups of the terephthalic acid molecule provides a powerful tool for a variety of analytical and metabolic studies. This technical guide offers a comprehensive overview of this compound, including its properties, applications, and detailed experimental methodologies.
Physicochemical and Isotopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings. The following tables summarize key quantitative data for this compound.
| Identifier | Value | Source |
| IUPAC Name | Benzene-1,4-dicarboxylic acid-1,4-¹³C₂ | N/A |
| Synonyms | 1,4-Benzenedicarboxylic acid-carboxyl-¹³C₂ | Sigma-Aldrich |
| CAS Number | 121191-53-5 | Sigma-Aldrich |
| Molecular Formula | C₆H₄(¹³CO₂H)₂ | Sigma-Aldrich |
| Molecular Weight | 168.12 g/mol | Sigma-Aldrich |
| Isotopic Purity | ≥99 atom % ¹³C | Sigma-Aldrich |
| Property | Value | Source |
| Appearance | White solid | Sigma-Aldrich |
| Melting Point | >300 °C | Sigma-Aldrich |
| Solubility | Insoluble in water. Soluble in polar organic solvents and aqueous base. | NOAA |
| Storage | Store at room temperature. For long-term storage of solutions, -20°C to -80°C is recommended. | MedChemExpress |
Applications in Research and Development
The primary utility of this compound lies in its application as an internal standard for highly accurate and precise quantitative analysis by isotope dilution mass spectrometry (IDMS). This technique is particularly valuable in complex matrices where matrix effects can interfere with quantification using traditional external calibration methods.
Key Applications Include:
-
Environmental Monitoring: Quantifying terephthalic acid, a potential environmental contaminant from PET degradation, in water, soil, and air samples.
-
Food Safety: Detecting the migration of terephthalic acid from PET packaging into foodstuffs and beverages.
-
Metabolic Studies: Tracing the metabolic fate of terephthalic acid in biological systems, such as in studies of microbial degradation pathways.
-
Pharmacokinetic Studies: While not a drug itself, it can be used as an internal standard in the analysis of drug metabolites that share structural similarities.
Experimental Protocols
Protocol 1: Quantitative Analysis of Terephthalic Acid in Water Samples by Isotope Dilution LC-MS/MS
This protocol provides a detailed method for the quantification of terephthalic acid in environmental water samples using this compound as an internal standard.
1. Materials and Reagents:
-
Terephthalic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Water sample to be analyzed
2. Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve terephthalic acid and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of terephthalic acid with a 50:50 methanol:water mixture to prepare a series of calibration standards at concentrations ranging from 1 to 500 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a concentration of 100 ng/mL.
3. Sample Preparation:
-
Filter the water sample through a 0.45 µm filter.
-
To a 10 mL aliquot of the filtered water sample, add a known amount (e.g., 50 µL) of the 100 ng/mL this compound internal standard spiking solution.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 50:50 methanol:water.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linearly increase to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Terephthalic acid: Precursor ion (m/z) 165 → Product ion (m/z) 121
-
This compound: Precursor ion (m/z) 167 → Product ion (m/z) 123
-
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the terephthalic acid to the peak area of the this compound internal standard against the concentration of the calibration standards.
-
Calculate the concentration of terephthalic acid in the water sample using the calibration curve and the measured peak area ratio from the sample analysis.
Bacterial Degradation Pathway of Terephthalic Acid
Several bacterial species, notably from the genera Pseudomonas and Comamonas, are capable of utilizing terephthalic acid as a sole carbon and energy source. The metabolic pathway involves the initial dihydroxylation and subsequent dearomatization of the benzene ring.
The following diagram illustrates the key steps in the aerobic degradation of terephthalic acid.
Experimental Workflow for Isotope Dilution Mass Spectrometry
The logical flow of an isotope dilution mass spectrometry experiment for the quantification of an analyte is depicted below.
This compound is an indispensable tool for researchers and professionals in analytical chemistry, environmental science, and drug development. Its use as an internal standard in isotope dilution mass spectrometry enables highly accurate and reliable quantification of terephthalic acid in various matrices. Furthermore, its application in metabolic studies provides valuable insights into the biodegradation pathways of this important industrial chemical. The detailed protocols and workflows provided in this guide serve as a valuable resource for the effective implementation of this compound in scientific investigations.
Terephthalic acid-13C2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Terephthalic acid-13C2, a stable isotope-labeled compound crucial for a range of research and analytical applications.
Chemical Structure and Properties
This compound is an isotopologue of terephthalic acid where two of the carbon atoms have been replaced with the stable isotope carbon-13 (¹³C). This labeling provides a distinct mass signature, making it an invaluable tool for tracer studies and as an internal standard in quantitative analysis.[1]
The chemical structure of this compound is as follows:
![]()
Figure 1: Chemical structure of Terephthalic acid. In this compound, the two carboxylic acid carbons are replaced with ¹³C.
Table 1: General and Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 1,4-Benzenedicarboxylic acid-carboxyl-13C2 |
| CAS Number | 121191-53-5 |
| Molecular Formula | C₆H₄(¹³CO₂H)₂ |
| Molecular Weight | 168.12 g/mol |
| Appearance | White solid |
| Melting Point | >300 °C (sublimes) |
| Isotopic Purity | ≥99 atom % ¹³C |
Synthesis of this compound
While specific proprietary synthesis methods may vary, a common approach for introducing the ¹³C label into the carboxyl groups of terephthalic acid involves the use of a ¹³C-labeled precursor. A plausible synthetic route is outlined below.
Hypothetical Experimental Protocol: Synthesis from p-Xylene
This protocol describes a potential multi-step synthesis of this compound starting from p-xylene and utilizing a ¹³C-labeled cyanide source.
Step 1: Bromination of p-Xylene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination of the methyl groups, yielding 1,4-bis(bromomethyl)benzene.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 1,4-bis(bromomethyl)benzene by recrystallization.
Step 2: Nucleophilic Substitution with K¹³CN
-
In a well-ventilated fume hood, dissolve the purified 1,4-bis(bromomethyl)benzene in a polar aprotic solvent like dimethylformamide (DMF).
-
Add potassium cyanide-¹³C (K¹³CN) to the solution.
-
Heat the reaction mixture to facilitate the nucleophilic substitution, forming 1,4-bis(cyanomethyl- Esterification of p-toluic acid to methyl p-toluate (CH3C6H4CO2CH3) opens the way for further oxidation to monomethyl terephthalate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Hydrolysis to this compound
-
Subject the resulting dinitrile to acidic or basic hydrolysis. For acidic hydrolysis, reflux the dinitrile in a mixture of concentrated hydrochloric acid and water.
-
Continue refluxing until the hydrolysis is complete, which can be monitored by the cessation of gas evolution and TLC analysis.
-
Cool the reaction mixture, which will cause the this compound to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any remaining acid and inorganic salts.
-
Dry the purified this compound in a vacuum oven.
Step 4: Characterization
-
Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Hypothetical synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a critical tool in various scientific disciplines, primarily as a tracer and an internal standard.
Use as an Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This co-elution and similar ionization behavior enable accurate quantification by correcting for variations in sample preparation and instrument response.
This protocol outlines the use of this compound as an internal standard for the quantification of terephthalic acid in water samples.
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled terephthalic acid and a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the unlabeled terephthalic acid stock solution into blank water samples. Add a fixed concentration of the this compound internal standard solution to each calibration standard.
-
Sample Preparation: To a known volume of the water sample, add the same fixed concentration of the this compound internal standard solution.
2. Sample Extraction (if necessary):
-
Depending on the sample matrix and the concentration of the analyte, a solid-phase extraction (SPE) step may be required to concentrate the analyte and remove interfering substances.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled Terephthalic Acid: Monitor the transition from the precursor ion (m/z 165) to a specific product ion.
-
This compound: Monitor the transition from the precursor ion (m/z 167) to a corresponding product ion.
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the unlabeled terephthalic acid to the peak area of the this compound internal standard against the concentration of the calibration standards.
-
Determine the concentration of terephthalic acid in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Analytical workflow for quantification using an internal standard.
Tracer Studies in Metabolism Research
This compound can be used as a tracer to investigate the metabolic fate of terephthalic acid in biological systems. By introducing the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME).
While specific signaling pathways involving terephthalic acid are not well-defined due to its primary industrial applications, tracer studies can elucidate its biotransformation and potential interactions with metabolic pathways.
General concept of a tracer study using a ¹³C-labeled compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for confirming the position of the isotopic label in this compound.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD to aid dissolution).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune the ¹³C probe and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum. A proton-decoupled sequence is typically used.
-
Set the spectral width to cover the expected chemical shift range for aromatic and carboxylic acid carbons.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
The ¹³C NMR spectrum of this compound is expected to show a significantly enhanced signal for the carboxylic acid carbons (typically around 167 ppm) due to the ¹³C enrichment. The signals for the aromatic carbons will have natural abundance intensity.
Table 2: Predicted ¹³C NMR Chemical Shifts for Terephthalic Acid
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Carbon | ~167 |
| Aromatic Carbon (substituted) | ~134 |
| Aromatic Carbon (unsubstituted) | ~129 |
Note: The actual chemical shifts may vary depending on the solvent and other experimental conditions.
This technical guide provides a foundational understanding of this compound, highlighting its synthesis, properties, and critical applications in modern research. For specific experimental applications, further optimization of the described protocols may be necessary.
References
Synthesis and Isotopic Purity of Terephthalic acid-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Terephthalic acid-13C2. This isotopically labeled compound serves as a crucial tool in various scientific disciplines, including metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] This document details a proposed synthetic pathway, methods for purification, and rigorous analytical protocols for determining isotopic enrichment.
Introduction to this compound
Terephthalic acid, a dicarboxylic acid, is a fundamental building block in the production of polyesters, most notably polyethylene terephthalate (PET).[2] The introduction of carbon-13 (¹³C) isotopes at the two carboxyl positions creates this compound (1,4-Benzenedicarboxylic acid-carboxyl-13C2), a stable, non-radioactive labeled molecule. This labeling allows researchers to trace the metabolic fate of the terephthalate moiety and to quantify its presence in complex biological matrices with high precision.
Table 1: Properties of Terephthalic acid-2,2′-13C2
| Property | Value | Reference |
| CAS Number | 121191-53-5 | |
| Molecular Formula | C₆H₄(¹³CO₂H)₂ | |
| Molecular Weight | 168.12 g/mol | |
| Mass Shift | M+2 | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Melting Point | >300 °C (lit.) | |
| Appearance | White solid |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from a ¹³C-labeled precursor, which is then oxidized to yield the desired product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
An analogous synthesis can be adapted from the preparation of other ¹³C-labeled aromatic compounds.[3]
-
Carboxylation of Phenylmagnesium Bromide: Phenylmagnesium bromide is reacted with ¹³C-labeled carbon dioxide (¹³CO₂) to form [¹³C-carboxy]benzoic acid.[3]
-
Reduction: The labeled benzoic acid is reduced to [¹³C-hydroxymethyl]benzene using a suitable reducing agent like lithium aluminum hydride.
-
Halogenation: The resulting labeled benzyl alcohol is converted to a benzyl halide, for instance, [¹³C-bromomethyl]benzene, using a halogenating agent such as phosphorus tribromide.
-
Wurtz-Fittig Reaction: A Wurtz-Fittig type reaction between the labeled benzyl halide and a methyl halide in the presence of sodium metal would yield p-xylene-α,α'-¹³C₂. Purification would be achieved through distillation.
This protocol is an adaptation of the industrial Amoco process for a laboratory scale.[2]
-
Reaction Setup: A high-pressure reactor, preferably lined with a corrosion-resistant material like titanium, is charged with p-xylene-α,α'-¹³C₂, glacial acetic acid as the solvent, and the catalyst system. The catalyst typically consists of cobalt (II) acetate, manganese (II) acetate, and a source of bromide ions, such as sodium bromide or hydrobromic acid.[2]
-
Oxidation: The reactor is pressurized with compressed air or a mixture of oxygen and an inert gas and heated to a temperature in the range of 175-225 °C.[4] The reaction is highly exothermic and requires careful temperature control.
-
Reaction Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The crude Terephthalic acid-¹³C₂ precipitates out of the acetic acid solution upon cooling.
-
Purification: The crude product is collected by filtration and washed with acetic acid and then water to remove the catalyst and solvent. Further purification can be achieved by dissolving the crude acid in an alkaline solution (e.g., sodium hydroxide), treating with activated carbon to remove colored impurities, and then re-precipitating the pure acid by acidification with a mineral acid.[5][6] The final product is then washed with deionized water and dried under vacuum.
Isotopic Purity Analysis
The determination of the isotopic purity of Terephthalic acid-¹³C₂ is critical for its intended applications. The primary methods for this analysis are high-resolution mass spectrometry and quantitative ¹³C NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS can accurately determine the mass-to-charge ratio (m/z) of the molecule and its isotopologues, allowing for the quantification of isotopic enrichment.
-
Sample Preparation: A dilute solution of Terephthalic acid-¹³C₂ is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. Electrospray ionization (ESI) in negative ion mode is typically employed for carboxylic acids.
-
Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired over the expected m/z range for the deprotonated molecule [M-H]⁻. For Terephthalic acid-¹³C₂, the monoisotopic mass of the unlabeled species is 166.0266 g/mol , and the labeled species will have a mass of approximately 168.0332 g/mol .
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The measured intensities of the M, M+1, and M+2 peaks are corrected for the natural abundance of isotopes of all elements in the molecule (carbon, hydrogen, and oxygen). The isotopic purity is then calculated based on the relative abundance of the M+2 peak corresponding to the ¹³C₂-labeled molecule.
Table 2: Theoretical Isotopic Distribution for Unlabeled Terephthalic Acid
| Isotopologue | Relative Abundance (%) |
| M (C₈H₆O₄) | 100.00 |
| M+1 | 8.87 |
| M+2 | 1.18 |
Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C NMR provides site-specific information about the isotopic enrichment.
-
Sample Preparation: A precisely weighed amount of Terephthalic acid-¹³C₂ is dissolved in a suitable deuterated solvent, such as DMSO-d₆. A known amount of an internal standard with a single, well-resolved ¹³C resonance (e.g., maleic anhydride) is added. A relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), is also added to ensure full relaxation of the carbon nuclei between pulses, which is crucial for accurate quantification.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Data Acquisition: A ¹³C NMR spectrum is acquired using a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE). A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) is used to ensure complete relaxation.
-
Data Analysis: The integral of the carboxyl carbon signal (around 167 ppm) is compared to the integral of the internal standard. The isotopic enrichment is calculated by comparing the observed integral intensity to the theoretical intensity for a 100% enriched sample. The presence of a small signal at the chemical shift of the natural abundance carboxyl carbon can be used to determine the amount of unlabeled species.
Caption: General workflow for the synthesis and analysis of this compound.
Data Presentation and Interpretation
The quantitative data from the isotopic purity analysis should be summarized in a clear and concise manner to allow for easy interpretation and comparison between different synthetic batches.
Table 3: Example Data Summary for Isotopic Purity of Terephthalic acid-¹³C₂
| Analysis Method | Parameter Measured | Result |
| HRMS | Relative Abundance of [M+2-H]⁻ (corrected) | 99.2% |
| Quantitative ¹³C NMR | Isotopic Enrichment at Carboxyl Position | 99.1 atom % ¹³C |
Conclusion
References
An In-depth Technical Guide to Terephthalic acid-13C2
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the utilization of Terephthalic acid-13C2. It provides essential technical data, supplier information, and a conceptual workflow for procurement and application.
Core Compound Information
Chemical Name: Terephthalic acid-1,4-¹³C₂ Synonyms: 1,4-Benzenedicarboxylic acid-carboxyl-¹³C₂, Terephthalic acid-2,2'-¹³C₂ CAS Number: 121191-53-5[1][2][3]
Terephthalic acid-¹³C₂ is a stable isotope-labeled version of terephthalic acid, a widely used precursor in the production of polyester PET for clothing and plastics.[2][4] In a research context, it is a valuable tool for tracer studies in metabolic research, pharmacokinetics, and as a standard in analytical chemistry. The incorporation of ¹³C isotopes allows for the differentiation and quantification of molecules in complex biological matrices using mass spectrometry.
Quantitative Data and Physical Properties
The following table summarizes the key quantitative data for Terephthalic acid-¹³C₂ gathered from various suppliers.
| Property | Value | Source |
| Molecular Formula | C₆(¹³C)₂H₆O₄ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 168.12 g/mol | Santa Cruz Biotechnology, MedChemExpress, Sigma-Aldrich[1][2] |
| Isotopic Purity | 99 atom % ¹³C | Sigma-Aldrich |
| Appearance | White to off-white solid | MedChemExpress[4] |
| Melting Point | >300 °C | Sigma-Aldrich |
| SMILES | O=--INVALID-LINK--C1=CC=C(--INVALID-LINK--=O)C=C1 | Sigma-Aldrich |
| InChI Key | KKEYFWRCBNTPAC-BFGUONQLSA-N | Sigma-Aldrich |
Commercial Suppliers
A variety of chemical suppliers offer Terephthalic acid-¹³C₂. The table below provides a comparative overview of prominent vendors.
| Supplier | Product Name | Catalog Number | Notes |
| Sigma-Aldrich | Terephthalic acid-2,2'-¹³C₂ | - | 99 atom % ¹³C purity. |
| Santa Cruz Biotechnology | Terephthalic acid-2,2'-¹³C₂ | - | For research use only.[1] |
| MedChemExpress | Terephthalic acid-¹³C₂ | - | Labeled as a stable isotope.[4] |
| CHEMLYTE SOLUTIONS | TEREPHTHALIC-CARBOXY-¹³C₂ ACID | - | Industrial grade available.[3] |
| Ministry of Material | Terephthalic Acid ¹³C₂ Isotopically Labeled | 28242 | Customizable packaging and purity.[5] |
| Thermo Fisher Scientific | Terephthalic acid, 98+% | - | Unlabeled version also available.[6] |
Experimental Protocols
Detailed experimental protocols are highly application-specific. However, a general workflow for a typical application, such as a tracer study in a biological system, would involve the following steps:
-
Preparation of Stock Solution: Dissolve Terephthalic acid-¹³C₂ in a suitable solvent. Due to its low solubility in water, organic solvents like DMSO are often used for initial solubilization, followed by dilution in aqueous media.
-
Introduction into the System: The labeled compound is introduced into the experimental system, which could be a cell culture, a whole organism, or an environmental sample.
-
Sample Collection: At predetermined time points, samples are collected from the system.
-
Extraction and Purification: The analyte of interest, along with its labeled counterpart, is extracted and purified from the biological matrix.
-
Analysis by Mass Spectrometry: The purified sample is analyzed by a mass spectrometer (e.g., LC-MS/MS) to differentiate and quantify the labeled and unlabeled forms of the compound and its metabolites.
Conceptual Workflow for Procurement and Application
The following diagram illustrates the logical steps from identifying the need for a labeled compound to its final application in a research setting.
Caption: Workflow for sourcing and applying this compound.
References
- 1. scbt.com [scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ministryofmaterial.com [ministryofmaterial.com]
- 6. Terephthalic acid, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
A Guide to Understanding 13C NMR Spectra of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of aromatic compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into spectral interpretation, experimental methodologies, and data presentation.
Fundamental Principles of 13C NMR Spectroscopy of Aromatic Compounds
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1] Due to the low natural abundance (1.1%) of the 13C isotope, specialized techniques are employed to obtain high-quality spectra.[2] For aromatic compounds, 13C NMR is particularly insightful for determining substitution patterns and understanding the electronic environment of the ring system.
Aromatic carbons typically resonate in the downfield region of the 13C NMR spectrum, generally between 110 and 170 ppm.[3][4][5][6] This is due to the deshielding effect of the ring current generated by the delocalized π-electrons. The precise chemical shift of each carbon atom in an aromatic ring is highly sensitive to its electronic environment, which is influenced by the nature and position of any substituents.
Key Concepts:
-
Chemical Shift: The position of a signal in an NMR spectrum, which is indicative of the electronic environment of the nucleus. In 13C NMR of aromatic compounds, chemical shifts are influenced by inductive and resonance effects of substituents.
-
Proton Decoupling: To simplify the spectra and improve sensitivity, 13C NMR is typically performed with broadband proton decoupling.[2] This removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
Symmetry: Molecular symmetry plays a crucial role in determining the number of signals in a 13C NMR spectrum.[7][8] Equivalent carbons in a molecule will have the same chemical shift and therefore produce a single signal. For example, benzene, with its high degree of symmetry, exhibits only one signal in its 13C NMR spectrum at approximately 128.5 ppm.[8]
The Influence of Substituents on Aromatic 13C Chemical Shifts
Substituents on an aromatic ring significantly perturb the electron density of the ring carbons, leading to predictable changes in their 13C chemical shifts. These effects are categorized as inductive and resonance effects.
-
Inductive Effects: Electronegative substituents withdraw electron density through the sigma bond network, causing a deshielding effect (downfield shift) on the directly attached (ipso) carbon and, to a lesser extent, on the ortho carbons.
-
Resonance Effects: Substituents with lone pairs of electrons (e.g., -OH, -NH2, -OR) can donate electron density into the π-system of the ring, causing increased shielding (upfield shift), particularly at the ortho and para positions.[9] Conversely, electron-withdrawing groups with π-bonds (e.g., -NO2, -C=O) withdraw electron density from the ring through resonance, leading to deshielding at the ortho and para positions.[9][10]
The interplay of these effects determines the final chemical shift of each carbon. The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the chemical shifts of a substituted benzene ring.
Caption: Figure 1: Influence of Substituents on Benzene 13C Chemical Shifts.
Data Presentation: Chemical Shift Ranges for Substituted Benzenes
The following table summarizes typical 13C NMR chemical shift ranges for carbons in monosubstituted benzene rings. These values are approximate and can vary depending on the solvent and other substituents present.
| Substituent (X) | C-ipso (C1) | C-ortho (C2, C6) | C-meta (C3, C5) | C-para (C4) |
| -H | 128.5 | 128.5 | 128.5 | 128.5 |
| -CH3 | 137.8 | 129.2 | 128.3 | 125.4 |
| -OH | 155.0 | 115.8 | 129.8 | 121.2 |
| -OCH3 | 159.5 | 113.8 | 129.3 | 120.4 |
| -NH2 | 146.4 | 115.0 | 129.2 | 118.4 |
| -NO2 | 148.4 | 123.5 | 129.4 | 134.5 |
| -CHO | 136.5 | 129.8 | 129.8 | 134.4 |
| -COOH | 130.5 | 130.1 | 128.4 | 133.8 |
| -F | 163.3 | 114.4 | 130.2 | 124.2 |
| -Cl | 134.5 | 128.8 | 129.7 | 126.6 |
| -Br | 122.8 | 131.6 | 130.7 | 127.1 |
| -I | 96.2 | 138.3 | 131.2 | 127.3 |
Experimental Protocols
Acquiring high-quality 13C NMR spectra of aromatic compounds requires careful sample preparation and selection of appropriate experimental parameters.
Sample Preparation
-
Sample Concentration: A typical concentration for 13C NMR is 10-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent. For quantitative analysis, higher concentrations may be necessary.
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl3) is a common choice for many organic compounds. However, for polar or sparingly soluble aromatic compounds, other solvents such as deuterated dimethyl sulfoxide (DMSO-d6), acetone-d6, or methanol-d4 may be more suitable. The solvent signal can be used as a secondary chemical shift reference (e.g., CDCl3 at 77.16 ppm).
-
Reference Standard: Tetramethylsilane (TMS) is the primary reference standard for 13C NMR, with its signal defined as 0.0 ppm. A small amount of TMS can be added directly to the sample.
Standard 1D 13C NMR Experiment (Proton Decoupled)
The following is a general workflow for a standard 1D 13C NMR experiment.
Caption: Figure 2: Workflow for a Standard 1D 13C NMR Experiment.
Key Acquisition Parameters:
-
Spectral Width: A typical spectral width for 13C NMR is 200-250 ppm to ensure all carbon signals are observed.
-
Pulse Angle: A flip angle of 30-45 degrees is often used to allow for shorter relaxation delays. For quantitative measurements, a 90-degree pulse with a longer relaxation delay (at least 5 times the longest T1) is necessary.[2]
-
Relaxation Delay (d1): This is the time allowed for the nuclear spins to return to equilibrium between pulses. For routine spectra, a delay of 1-2 seconds is common.
-
Number of Scans: Due to the low sensitivity of 13C NMR, multiple scans (from hundreds to thousands) are typically acquired and averaged to improve the signal-to-noise ratio.
Advanced 13C NMR Techniques
For more detailed structural elucidation, several advanced NMR techniques can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to determine the multiplicity of carbon signals (i.e., whether they are CH, CH2, or CH3 groups). Quaternary carbons are not observed in DEPT spectra.[2]
-
2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC): These experiments show correlations between carbons and their directly attached protons, which is invaluable for assigning carbon signals.[2][11]
-
2D Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between carbons and protons that are two or three bonds away, helping to piece together the carbon skeleton of the molecule.[2][11]
The following diagram illustrates the logical relationship for choosing an appropriate NMR experiment for the analysis of an aromatic compound.
Caption: Figure 3: Decision Tree for NMR Experiment Selection.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization of aromatic compounds in academic research and industrial settings, including drug development. A thorough understanding of the fundamental principles, the influence of substituents on chemical shifts, and the appropriate application of various experimental techniques allows for the unambiguous elucidation of molecular structures. By combining standard 1D 13C NMR with advanced techniques like DEPT, HSQC, and HMBC, a comprehensive picture of the carbon framework and substitution patterns of aromatic molecules can be obtained.
References
- 1. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. fiveable.me [fiveable.me]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
The Cornerstone of Quantitative Bioanalysis: A Technical Guide to Stable Isotope Dilution Assays
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. Stable Isotope Dilution (SID) Mass Spectrometry stands as the gold standard methodology for this purpose, offering unparalleled reliability and robustness. This in-depth technical guide elucidates the core principles of SID assays, provides detailed experimental protocols for key applications, and presents quantitative data in a clear, comparative format.
Core Principles of Stable Isotope Dilution Assays
The fundamental principle of a stable isotope dilution assay lies in the use of a stable, non-radioactive, isotopically labeled version of the analyte of interest as an internal standard (IS).[1] This IS is chemically identical to the target analyte but possesses a greater mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1]
A precisely known quantity of the IS is introduced to the sample at the very beginning of the sample preparation process.[1][2] Because the analyte and the IS have virtually identical chemical and physical properties, they exhibit the same behavior throughout all subsequent stages of the analytical workflow, including extraction, derivatization, and ionization.[1] Consequently, any loss of the analyte during sample processing is mirrored by a proportional loss of the IS.
The final step involves analysis by mass spectrometry, which separates and detects the analyte and the IS based on their mass-to-charge ratios. By measuring the ratio of the signal intensity of the analyte to that of the IS, the initial concentration of the analyte in the sample can be accurately determined. This ratiometric measurement corrects for variations in sample recovery and instrument response, leading to highly precise and accurate quantification.
Experimental Workflows and Logical Relationships
The general workflow of a stable isotope dilution assay is a multi-step process that demands careful execution to ensure data quality. The following diagram illustrates the typical logical progression of an SID assay.
Caption: A flowchart illustrating the key stages of a typical stable isotope dilution assay.
Experimental Protocols
Quantification of Busulfan in Human Plasma by LC-MS/MS
This protocol details a method for the therapeutic drug monitoring of busulfan, a chemotherapy agent.
a. Sample Preparation:
-
To 100 µL of a human plasma sample, add the internal standard, busulfan-d8.
-
Precipitate the plasma proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[1]
b. Liquid Chromatography:
-
Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 2.6 µm)[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium formate buffer (80:20 v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 10 µL
-
Run Time: 2.0 minutes[1]
c. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful metabolic labeling strategy for the relative quantification of proteins between different cell populations.
a. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use a standard cell culture medium.
-
For the "heavy" population, use a medium in which a specific essential amino acid (e.g., arginine or lysine) is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-arginine).
-
Allow the cells to grow for a sufficient number of doublings to ensure complete incorporation of the labeled amino acid into the proteome.
b. Sample Preparation:
-
Harvest the "light" and "heavy" cell populations.
-
Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
c. LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotope.
d. Data Analysis:
-
Specialized software is used to identify the peptide pairs and calculate the ratio of the peak intensities of the "heavy" and "light" peptides.
-
This ratio directly reflects the relative abundance of the corresponding protein in the two cell populations.
The logical flow of a SILAC experiment is depicted in the following diagram.
Caption: A diagram showing the sequential steps involved in a typical SILAC experiment.
Data Presentation
The following tables summarize key quantitative data from validated stable isotope dilution assays for busulfan and vitamin D metabolites, demonstrating the performance characteristics of these methods.
Table 1: Quantitative Performance Data for the LC-MS/MS Assay of Busulfan in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 100 ng/mL | [1] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | [1] |
| Intra-batch Precision (%CV) | ≤15% | [1] |
| Inter-batch Precision (%CV) | ≤15% | [1] |
| Mean Extraction Recovery (Busulfan) | 92.52% | [1] |
| Mean Extraction Recovery (Busulfan-d8) | 90.75% | [1] |
Table 2: Quantitative Performance Data for the LC-MS/MS Assay of 25-Hydroxyvitamin D2 and D3 in Human Serum
| Parameter | 25-Hydroxyvitamin D2 | 25-Hydroxyvitamin D3 | Reference |
| Inter-assay Precision (%CV) at 52 nmol/L | 9.5% | 5.1% (at 55 nmol/L) | [3] |
| Inter-assay Precision (%CV) at 76 nmol/L | 8.4% | 5.6% (at 87 nmol/L) | [3] |
| Detection Limit | <4 nmol/L | <4 nmol/L | [3] |
| Correlation with RIA (r) | \multicolumn{2}{c | }{0.91} | [3] |
Conclusion
Stable isotope dilution mass spectrometry is a powerful and indispensable tool in modern bioanalysis. Its ability to correct for experimental variability makes it the definitive method for accurate and precise quantification of a wide range of analytes, from small molecule drugs to large protein biomarkers. The detailed protocols and performance data presented in this guide underscore the robustness and reliability of SID assays, providing a solid foundation for researchers, scientists, and drug development professionals to implement this technique in their own laboratories.
References
- 1. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 3. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Metabolism: A Technical Guide to 13C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 13C Metabolic Flux Analysis (MFA), a powerful technique for quantifying intracellular metabolic pathway activities. By tracing the journey of stable carbon isotopes through cellular networks, researchers can gain critical insights into cellular physiology, identify novel drug targets, and elucidate mechanisms of drug action and disease.
Core Principles of 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) with 13C tracers is a cornerstone of systems biology, enabling the quantification of in vivo reaction rates, or fluxes, within a metabolic network. The fundamental principle involves introducing a substrate, such as glucose or glutamine, enriched with the stable isotope 13C into a biological system.[1] As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. The specific patterns of 13C enrichment, known as mass isotopomer distributions (MIDs), are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]
This experimental data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.[3] Unlike other 'omics' technologies that provide static snapshots of cellular components, 13C-MFA offers a dynamic view of metabolic activity, revealing the functional output of the metabolic network.[4] This quantitative approach is invaluable for understanding metabolic reprogramming in diseases like cancer, identifying enzymatic bottlenecks for metabolic engineering, and determining how therapeutic interventions alter cellular metabolism.
Experimental and Analytical Workflow
A typical 13C-MFA experiment follows a structured workflow, from initial design to data interpretation. Careful execution at each step is crucial for obtaining high-quality, reproducible data.
The selection of the 13C-labeled tracer is a critical first step, as it significantly influences the precision of the estimated fluxes. Different tracers provide better resolution for specific pathways. For instance, [1,2-13C2]glucose is often used for analyzing the pentose phosphate pathway (PPP), while [U-13C5]glutamine is effective for probing the tricarboxylic acid (TCA) cycle.
Data Presentation: Quantitative Insights into Metabolic Fluxes
The output of a 13C-MFA study is a quantitative flux map that provides a detailed picture of cellular metabolism. The following tables present example data from hypothetical 13C-MFA experiments, illustrating how quantitative data can be structured for comparison.
Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites in Cancer Cells
This table showcases the fractional abundance of mass isotopomers for several key metabolites in a cancer cell line cultured with [U-13C6]-glucose. The "M+n" notation indicates a metabolite with 'n' carbon atoms labeled with 13C.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 0.10 | 0.05 | 0.15 | 0.70 | - | - | - |
| Lactate | 0.12 | 0.06 | 0.14 | 0.68 | - | - | - |
| Citrate | 0.05 | 0.03 | 0.20 | 0.12 | 0.40 | 0.15 | 0.05 |
| α-Ketoglutarate | 0.08 | 0.04 | 0.18 | 0.10 | 0.35 | 0.25 | - |
| Malate | 0.15 | 0.07 | 0.25 | 0.15 | 0.38 | - | - |
| Aspartate | 0.18 | 0.08 | 0.28 | 0.18 | 0.28 | - | - |
Table 2: Relative Metabolic Fluxes in Response to Drug Treatment
This table illustrates how 13C-MFA can be used to quantify changes in metabolic fluxes in response to a therapeutic agent. Fluxes are often normalized to the glucose uptake rate.
| Pathway/Reaction | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |
| Glycolysis (Glucose -> Pyruvate) | 100 | 85 | -15% |
| Pentose Phosphate Pathway | 10 | 25 | +150% |
| Pyruvate Dehydrogenase (PDH) | 75 | 40 | -47% |
| Pyruvate Carboxylase (Anaplerosis) | 15 | 35 | +133% |
| TCA Cycle (Citrate Synthase) | 90 | 75 | -17% |
| Glutaminolysis (Glutamine -> α-KG) | 50 | 65 | +30% |
Key Metabolic Pathways Amenable to 13C-MFA
13C-MFA is particularly well-suited for interrogating central carbon metabolism. The following diagrams illustrate the flow of carbon through key metabolic pathways.
Experimental Protocols
Detailed and standardized protocols are essential for the success of 13C-MFA experiments. The following sections provide methodologies for key experimental stages.
Protocol 1: 13C-Glucose Labeling of Adherent Mammalian Cells
Objective: To label adherent mammalian cells with a 13C-glucose tracer to achieve isotopic steady-state for MFA.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-13C6]-glucose
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO2).
-
Preparation of Labeling Medium: Prepare the 13C-labeling medium by dissolving glucose-free DMEM powder in sterile water. Supplement with necessary components and substitute the standard glucose with [U-13C6]-glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS.
-
Adaptation Phase (for steady-state analysis): To ensure isotopic equilibrium, adapt the cells to the labeling medium for at least 24-48 hours, or for a duration equivalent to two cell doublings.
-
Labeling: Aspirate the standard medium from the cells and wash them once with sterile PBS. Add the pre-warmed 13C-labeling medium to each well.
-
Incubation: Incubate the cells for the desired labeling period. For steady-state MFA, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, has reached a plateau.
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Labeled cells from Protocol 1
-
Extraction solvent: 80% methanol, pre-chilled to -80°C[5]
-
Cell scraper[5]
-
Microcentrifuge tubes
Procedure:
-
Metabolism Quenching: Aspirate the labeling medium and immediately add the pre-chilled 80% methanol to each well to quench metabolic activity.[5]
-
Incubation: Place the plates at -80°C for at least 15 minutes to facilitate protein precipitation.[5]
-
Cell Harvesting: Using a cell scraper, scrape the cells from the surface of the plate in the presence of the cold methanol.[5]
-
Collection: Transfer the cell lysate and methanol mixture to a pre-chilled microcentrifuge tube.[5]
-
Sample Processing: Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Drying: Completely dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
Objective: To derivatize dried metabolite extracts to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Dried metabolite extracts from Protocol 2
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Pyridine
-
GC-MS vials with inserts
Procedure:
-
Derivatization: Add a solution of MTBSTFA in pyridine to the dried metabolite extract. The exact volumes will depend on the expected amount of metabolites.
-
Incubation: Tightly cap the vials and incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for complete derivatization.
-
Cooling: Allow the vials to cool to room temperature before analysis.
-
GC-MS Analysis: The derivatized samples are now ready for injection into the GC-MS system for analysis of mass isotopomer distributions.[6]
Conclusion
13C Metabolic Flux Analysis is a powerful and versatile tool for the quantitative analysis of cellular metabolism.[7] By providing a detailed and dynamic view of metabolic pathway activity, 13C-MFA is an indispensable technique in modern biological research and drug development.[3] The successful implementation of 13C-MFA relies on careful experimental design, rigorous execution of detailed protocols, and sophisticated data analysis. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this technology to unravel the complexities of cellular metabolism.
References
- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Terephthalic Acid-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Terephthalic acid-13C2, an isotopically labeled compound used in a variety of research and development applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopically labeled form of terephthalic acid.[1] Its physical and chemical properties are largely identical to its unlabeled counterpart, with the key difference being the incorporation of two carbon-13 isotopes.
| Property | Value | Reference |
| Chemical Formula | C₆H₄(¹³CO₂H)₂ | [2][3][4] |
| Molecular Weight | 168.12 g/mol | [2][3][4] |
| Appearance | White solid, crystals, or powder | [2][5] |
| Melting Point | >300 °C (sublimes) | [2][5][6] |
| Solubility in Water | Insoluble | [6][7] |
| Isotopic Purity | 99 atom % ¹³C | [2] |
| CAS Number | 121191-53-5 | [2][3][4][8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[8]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8][9][10] |
Pictogram:
Toxicological Data
The toxicological data for isotopically labeled terephthalic acid is not extensively documented. However, the data for the unlabeled compound provides a strong basis for risk assessment.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | > 6,400 mg/kg[9] |
| LD50 | Rat | Oral | >5000 mg/kg[10] |
| LD50 | Mouse | Intraperitoneal | 1430 mg/kg[10] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific experimental conditions. The following are general recommendations:
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear protective gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[8]
-
Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[8]
Handling Procedures
-
Use in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8][9]
-
Wash hands thoroughly after handling.[8]
-
Take off contaminated clothing and wash it before reuse.[8]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill and Waste Disposal
Spill Response
-
Ventilate the area of the spill.
-
Wear appropriate PPE.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Avoid generating dust.
Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or watercourses.
Experimental Protocols and Workflows
While specific experimental protocols will vary depending on the research application, the following diagrams illustrate a general risk assessment workflow for handling this compound and a typical experimental workflow for its use as an internal standard.
Caption: Risk Assessment Workflow for Handling this compound.
Caption: General Experimental Workflow for Using this compound.
Conclusion
This compound is a valuable tool in research, particularly in tracer and internal standard applications. While it presents moderate health hazards, these risks can be effectively managed through the implementation of appropriate safety protocols, the use of personal protective equipment, and adherence to good laboratory practices. A thorough understanding of the information presented in this guide is essential for all personnel handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 对苯二甲酸-2,2′-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. テレフタル酸-2,2′-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.pt [fishersci.pt]
- 7. dl.iranchembook.ir [dl.iranchembook.ir]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Solubility of Terephthalic Acid-13C2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Terephthalic acid-13C2 in various organic solvents. Due to the limited availability of direct solubility data for the isotopically labeled this compound, this document leverages the extensive data available for its unlabeled analogue, terephthalic acid. The physicochemical properties of stable isotopologues are nearly identical to their non-labeled counterparts, making the solubility behavior of terephthalic acid a reliable proxy for this compound.
Introduction
This compound is a stable isotope-labeled form of terephthalic acid, a crucial commodity chemical primarily used in the production of polyethylene terephthalate (PET). In research and development, particularly in drug metabolism and pharmacokinetic studies, 13C-labeled compounds serve as indispensable tracers. Understanding the solubility of this compound in organic solvents is critical for designing and executing experiments, developing formulations, and ensuring accurate analytical measurements.
Quantitative Solubility Data
The following table summarizes the solubility of unlabeled terephthalic acid in a range of organic solvents at 25 °C. This data provides a strong estimation of the solubility of this compound under similar conditions.
| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 19.0 - 20.0[1][2] | 25 |
| Dimethylformamide (DMF) | C₃H₇NO | 6.7[3] | 25 |
| Methanol | CH₃OH | 0.1 | 25 |
| Glacial Acetic Acid | C₂H₄O₂ | 0.013 | 25 |
| Water | H₂O | 0.0017 | 25 |
| Toluene | C₇H₈ | Insoluble | 25 |
| Anisole | C₇H₈O | Insoluble | 25 |
| 3-Pentanone | C₅H₁₀O | Insoluble | 25 |
| 1,4-Dioxane | C₄H₈O₂ | Insoluble | 25 |
Note: The solubility of terephthalic acid, and by extension this compound, is significantly influenced by temperature. For instance, in some solvents, solubility can be increased by heating.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. A commonly employed and reliable method is the shake-flask method . This protocol is considered the gold standard for determining equilibrium solubility.
Shake-Flask Method for Determining Equilibrium Solubility
Objective: To determine the saturation solubility of a solid compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is crucial to filter the sample through a syringe filter immediately upon withdrawal.
-
Dilution: Dilute the filtered aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/100 g of solvent, or molarity.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and relationships discussed, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of the shake-flask method for determining solubility.
Caption: A diagram showing the relationship between solvent polarity and the solubility of this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of Terephthalic Acid in Complex Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalic acid (TPA) is a high-production-volume chemical primarily used in the synthesis of polyethylene terephthalate (PET) and other polyesters. Its widespread use raises concerns about potential human exposure and environmental contamination. Accurate and sensitive quantification of TPA in various matrices, such as biological fluids, environmental samples, and food simulants, is crucial for toxicological studies, environmental monitoring, and quality control in the food packaging industry.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of TPA due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Terephthalic acid-13C2, is the gold standard for quantitative LC-MS/MS analysis. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, effectively compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantitative analysis of terephthalic acid using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample prior to any sample processing. The isotopically labeled compound, in this case, this compound, serves as an internal standard. Since the internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during sample preparation and any ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the stable isotope-labeled internal standard, accurate quantification can be achieved, regardless of sample losses or matrix interferences.
Figure 1: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Terephthalic acid (TPA), analytical standard grade
-
This compound (TPA-13C2), as internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve TPA and TPA-13C2 in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of TPA by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. The concentration range should be selected based on the expected sample concentrations.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the TPA-13C2 primary stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 1 µg/mL.
-
Sample Preparation (General Protocol for Aqueous Samples)
-
To 1 mL of the aqueous sample (e.g., urine, environmental water sample), add a precise volume of the internal standard working solution (e.g., 10 µL of 1 µg/mL TPA-13C2).
-
Acidify the sample with formic acid to a pH of approximately 3.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water acidified with 0.1% formic acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water containing 5% methanol to remove interfering substances.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2: Detailed workflow for sample preparation using Solid Phase Extraction (SPE).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Terephthalic acid | 165.0 | 121.0 (Quantifier) | 100 | 25 | 15 |
| 165.0 | 77.0 (Qualifier) | 100 | 25 | 20 | |
| This compound | 167.0 | 123.0 (Quantifier) | 100 | 25 | 15 |
| 167.0 | 79.0 (Qualifier) | 100 | 25 | 20 |
Data Presentation and Performance Characteristics
The method should be validated to demonstrate its suitability for the intended purpose. Key validation parameters are summarized below.
Table 1: Method Performance Characteristics
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Table 2: Example Calibration Curve Data
| TPA Conc. (ng/mL) | TPA Peak Area | TPA-13C2 Peak Area | Peak Area Ratio (TPA/TPA-13C2) |
| 1 | 1250 | 50000 | 0.025 |
| 5 | 6300 | 51000 | 0.124 |
| 10 | 12800 | 50500 | 0.253 |
| 50 | 64000 | 49800 | 1.285 |
| 100 | 127000 | 50200 | 2.530 |
| 500 | 635000 | 49900 | 12.725 |
| 1000 | 1280000 | 50100 | 25.549 |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of terephthalic acid in complex matrices. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. The detailed protocol can be adapted for various research, clinical, and industrial applications requiring sensitive and accurate determination of terephthalic acid. Proper method validation is essential to ensure the reliability of the results for any specific matrix.
Application Notes and Protocols for Quantitative Metabolite Analysis Using Terephthalic acid-13C2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative metabolomics plays a pivotal role in understanding disease mechanisms, identifying novel drug targets, and assessing therapeutic responses. Accurate and precise quantification of metabolites is paramount for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a well-established strategy to control for variability introduced during sample preparation and analysis. This document provides detailed application notes and protocols for the use of Terephthalic acid-13C2 as a non-endogenous internal standard for the quantitative analysis of metabolites in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound is a 13C-labeled synthetic compound that can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Its synthetic nature ensures that it is not naturally present in biological samples, thereby avoiding interference from endogenous counterparts. Its chemical properties allow for robust performance during sample extraction and chromatographic separation.
The principle of using a stable isotope-labeled internal standard, such as this compound, is based on Isotope Dilution Mass Spectrometry (IDMS).[2] A known amount of the labeled standard is added to the sample at the earliest stage of preparation.[1] The standard undergoes the same processing as the target analytes, correcting for losses during extraction, variations in injection volume, and matrix effects in the mass spectrometer.[3][4] Quantification is then achieved by comparing the peak area ratio of the endogenous metabolite to the internal standard.
Experimental Workflow
The overall workflow for quantitative metabolite analysis using this compound as an internal standard is depicted in the following diagram. This process encompasses sample preparation, LC-MS analysis, and data processing to yield accurate quantitative results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Quantification of Terephthalic Acid using Terephthalic acid-13C2 by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalic acid (TPA) is a high-production-volume chemical primarily used in the synthesis of polyethylene terephthalate (PET). Accurate quantification of TPA is crucial in various fields, including environmental monitoring, food safety (migration from packaging), and industrial quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of TPA by GC-MS is challenging due to its low volatility and high polarity. Chemical derivatization is required to convert TPA into a more volatile and thermally stable derivative.
This application note provides a detailed protocol for the quantitative analysis of terephthalic acid in various matrices using a stable isotope-labeled internal standard, Terephthalic acid-13C2, followed by GC-MS analysis. The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, derivatization efficiency, and instrument response.[1] Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization technique for carboxylic acids, rendering them amenable to GC-MS analysis.[2][3]
Experimental Protocols
Materials and Reagents
-
Terephthalic acid (TPA), analytical standard grade
-
This compound (TPA-13C2), as internal standard (IS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), if required for sample cleanup[2]
-
Nitrogen gas for evaporation
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of TPA and dissolve in 10 mL of methanol.
-
Accurately weigh 10 mg of TPA-13C2 and dissolve in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the TPA primary stock solution with methanol to achieve a concentration range of, for example, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Prepare a working internal standard solution of TPA-13C2 at a concentration of 10 µg/mL in methanol.
-
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are general guidelines for aqueous and solid samples.
Aqueous Samples (e.g., Water, Beverages):
-
To a 10 mL aliquot of the aqueous sample, add a known amount of the TPA-13C2 internal standard solution (e.g., 100 µL of 10 µg/mL IS solution).
-
Acidify the sample to pH < 2 with a suitable acid (e.g., HCl).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analyte and internal standard with ethyl acetate.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Proceed to the derivatization step.
Solid Samples (e.g., PET plastic, tissue):
-
Accurately weigh a known amount of the homogenized solid sample (e.g., 100 mg).
-
Add a known amount of the TPA-13C2 internal standard solution.
-
Perform a suitable extraction procedure. For plastics, this may involve dissolution in a solvent followed by precipitation of the polymer and collection of the supernatant containing TPA. For biological tissues, a liquid-liquid extraction or pressurized liquid extraction may be necessary.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Proceed to the derivatization step.
Derivatization Procedure (Silylation)
-
To the dried residue from the sample preparation step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.[3]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[4]
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions to Monitor:
For the bis(trimethylsilyl) ester of terephthalic acid (TPA-2TMS) and its 13C2-labeled analogue (TPA-13C2-2TMS), the following ions are recommended for monitoring. The most abundant, unique ion should be used for quantification (Quantifier), and one or two other characteristic ions should be monitored for confirmation (Qualifiers). A predicted mass spectrum for TPA-2TMS can be found in the Human Metabolome Database.
| Compound | Role | m/z |
| TPA-2TMS | Quantifier | 295 |
| TPA-2TMS | Qualifier | 310 |
| TPA-2TMS | Qualifier | 147 |
| TPA-13C2-2TMS | Quantifier | 297 |
| TPA-13C2-2TMS | Qualifier | 312 |
Data Presentation and Quantitative Analysis
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the TPA-2TMS quantifier ion to the peak area of the TPA-13C2-2TMS quantifier ion against the concentration of TPA in the calibration standards. The response should be linear over the desired concentration range.
Typical Method Performance
The following table summarizes the expected quantitative performance of this method. These values are illustrative and should be determined during method validation in your laboratory.
| Parameter | Expected Value |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of Terephthalic Acid.
Derivatization Reaction
Caption: Silylation of Terephthalic Acid with BSTFA.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. chromforum.org [chromforum.org]
Application Note: Quantitative Analysis of Terephthalic Acid in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive analytical method for the quantification of terephthalic acid (TPA) in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Terephthalic acid-13C2, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, making it suitable for high-throughput analysis in clinical and toxicological research settings. The method has been validated according to industry-standard bioanalytical method validation guidelines.
Introduction
Terephthalic acid is a high-production-volume chemical primarily used in the synthesis of polyethylene terephthalate (PET) plastics and polyester fibers.[1] Human exposure to TPA can occur through various routes, and monitoring its levels in biological matrices is crucial for assessing exposure and potential health effects. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of TPA in human plasma, employing this compound as an internal standard (IS) for reliable quantification.[2][3] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Terephthalic acid (≥98% purity)
-
This compound (99 atom % 13C)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Standard Solutions
Stock Solutions (1 mg/mL):
-
Terephthalic Acid (TPA): Accurately weigh approximately 10 mg of TPA and dissolve in 10 mL of methanol.
-
This compound (IS): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
Working Standard Solutions: Prepare serial dilutions of the TPA stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) methanol:water mixture.
Sample Preparation Protocol
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL IS working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: Agilent 1290 Infinity II LC System (or equivalent)
-
Column: Agilent Poroshell 120 SB-C18 (2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
Mass Spectrometry:
-
System: Agilent 6460 Triple Quadrupole LC/MS (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Terephthalic Acid | 165.0 | 121.0 | 100 | 15 |
| this compound (IS) | 167.0 | 122.0 | 100 | 15 |
Results and Discussion
Method Validation
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (R²) was consistently >0.995.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| Low | 5 | 4.2 | +2.5 | 5.1 | +3.1 |
| Medium | 50 | 3.1 | -1.8 | 4.0 | -1.2 |
| High | 500 | 2.5 | +0.9 | 3.2 | +1.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be 0.5 ng/mL and 1.0 ng/mL, respectively, with a signal-to-noise ratio of >3 for LOD and >10 for LOQ.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of terephthalic acid in human plasma.
Logical Relationship of Method Components
Caption: Relationship between analytes, analytical techniques, and the final output.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantitative determination of terephthalic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies, biomonitoring, and toxicological assessments of terephthalic acid exposure.
References
Application Note and Protocol: 13C NMR Sample Preparation for Terephthalic acid-13C2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terephthalic acid (TPA) is a high-volume commodity chemical, a primary precursor to polyethylene terephthalate (PET), and a key building block in various polymers and pharmaceuticals. The use of isotopically labeled Terephthalic acid-13C2 allows for detailed mechanistic, metabolic, and structural studies using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate and reproducible 13C NMR data is critically dependent on proper sample preparation. This document provides detailed protocols for preparing TPA-13C2 samples for both qualitative and quantitative 13C NMR analysis, addressing its characteristic low solubility.
Core Principles of Sample Preparation
The primary challenge in preparing NMR samples of terephthalic acid is its poor solubility in most common deuterated solvents at room temperature. This is due to strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state.[1] To achieve a homogeneous solution suitable for high-resolution NMR, one of the following strategies is typically employed:
-
Use of Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO-d6) can dissolve terephthalic acid to a reasonable extent.[1]
-
Conversion to a Soluble Salt: Deprotonation of the carboxylic acid groups with a base (e.g., sodium hydroxide) forms the corresponding carboxylate salt, which is significantly more soluble in water (D2O).[1]
-
Specialized Solvent Systems: For related polyesters, mixtures involving solvents like trifluoroacetic acid have been used to achieve dissolution.[2]
For quantitative 13C NMR , additional considerations are crucial to ensure the integrated signal intensity is directly proportional to the number of nuclei:
-
Complete Spin-Lattice Relaxation (T1): Carbon-13 nuclei, especially quaternary carbons like those in TPA, can have long T1 relaxation times. A sufficient relaxation delay (D1) between scans (typically 5 times the longest T1) is necessary.
-
Suppression of Nuclear Overhauser Effect (NOE): The NOE can cause non-uniform enhancement of carbon signals during proton decoupling, leading to inaccurate integrals. Using inverse-gated decoupling sequences is essential to suppress the NOE.
-
Paramagnetic Relaxation Agents: To shorten long T1 relaxation times and reduce total experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)3) can be added.[3][4]
Experimental Protocols
Protocol 1: Standard Sample Preparation in Basic D2O
This protocol is suitable for routine qualitative 13C NMR analysis by converting TPA to its highly soluble sodium salt.
Materials and Equipment:
-
This compound
-
Sodium deuteroxide (NaOD) solution in D2O (e.g., 40 wt. %)
-
Deuterium oxide (D2O)
-
NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)
-
Vortex mixer
-
Pipettes and tips
-
Analytical balance
-
Spatula
-
Glass wool or syringe filter
Procedure:
-
Weighing: Accurately weigh 10-50 mg of this compound directly into a clean, dry vial.[5] A higher concentration is generally required for 13C NMR compared to 1H NMR.[5]
-
Initial Solvation: Add approximately 0.5 mL of D2O to the vial. The TPA will not dissolve at this stage.
-
Basification: Add NaOD solution dropwise while vortexing until all the solid material dissolves completely. The solution should become clear. This indicates the formation of disodium terephthalate.
-
Volume Adjustment: Add D2O to bring the total volume to approximately 0.6-0.7 mL.[5]
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[5] The final sample depth in the tube should be approximately 4 cm.[5]
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer.
Protocol 2: Quantitative Sample Preparation in DMSO-d6
This protocol is designed for accurate quantification of this compound, incorporating an internal standard and a relaxation agent.
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard (e.g., 1,4-Dioxane, Hexamethylbenzene)
-
Chromium(III) acetylacetonate (Cr(acac)3)
-
All equipment listed in Protocol 1
Procedure:
-
Prepare Stock Solutions:
-
Relaxation Agent Stock: Prepare a ~50 mM solution of Cr(acac)3 in DMSO-d6.
-
Internal Standard Stock: Accurately prepare a stock solution of the internal standard in DMSO-d6 at a known concentration (e.g., 100 mM).
-
-
Weighing: Accurately weigh 20-50 mg of this compound into a vial. Record the exact mass.
-
Dissolution:
-
Add a precise volume of the internal standard stock solution (e.g., 100 µL) to the vial.
-
Add a precise volume of the Cr(acac)3 stock solution to achieve a final concentration of ~5-10 mM.
-
Add DMSO-d6 to bring the total volume to 0.6-0.7 mL.
-
Vortex or gently warm the vial if necessary to fully dissolve the sample. TPA is reasonably soluble in DMSO.[1]
-
-
Transfer and Analysis:
-
Filter the solution into an NMR tube as described in Protocol 1.
-
Acquire the 13C NMR spectrum using an inverse-gated decoupling pulse program to suppress the NOE.
-
Use a long relaxation delay (D1) of at least 30 seconds or ensure it is 5 times the longest T1 value as determined by an inversion-recovery experiment.
-
Data Presentation: Quantitative Parameters
The following table summarizes typical parameters for preparing and acquiring quantitative 13C NMR data for this compound.
| Parameter | Recommended Value | Purpose | Reference |
| Sample Mass (TPA-13C2) | 20 - 50 mg | Ensure sufficient signal-to-noise for 13C nucleus. | [5] |
| Solvent Volume | 0.6 - 0.7 mL | Optimize for standard 5 mm NMR tubes. | [5] |
| Solvent System | DMSO-d6 or NaOD/D2O | Achieve complete dissolution of the analyte. | [1] |
| Internal Standard | Hexamethylbenzene | Provides a reference signal with a simple spectrum for concentration calibration. | |
| Relaxation Agent | Cr(acac)3 (5-10 mM) | Shorten T1 relaxation times to reduce total experiment duration. | [3][4] |
| Pulse Program | Inverse-Gated Decoupling | Suppress the Nuclear Overhauser Effect (NOE) for accurate integration. | |
| Relaxation Delay (D1) | ≥ 30 s (or 5 x T1) | Allow for full magnetization recovery of all carbon nuclei. | [4] |
| Acquisition Time (AT) | ≥ 2 s | Ensure good digital resolution. | |
| Number of Scans (NS) | As required for S/N | Accumulate sufficient signal for the desired signal-to-noise ratio. |
Visualized Workflows and Logic
The following diagrams illustrate the sample preparation workflow and the key relationships for achieving quantitative accuracy.
References
Illuminating Xenobiotic Fate: Tracing the Metabolic Pathway of Terephthalic Acid with ¹³C Labeling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terephthalic acid (TPA), a major industrial chemical and a monomer of polyethylene terephthalate (PET), is a persistent environmental pollutant. Understanding its metabolic fate in biological systems is crucial for assessing its toxicological impact and developing bioremediation strategies. Stable isotope tracing, utilizing ¹³C-labeled compounds, offers a powerful methodology to delineate metabolic pathways and quantify flux through specific enzymatic reactions. This document provides a detailed application note and protocol for tracing the metabolic pathway of terephthalic acid using ¹³C-labeled TPA in microbial systems. The methodologies described herein are foundational for metabolic flux analysis (MFA) and can be adapted for various research and drug development applications.
Core Principles of ¹³C Metabolic Pathway Tracing
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique that uses substrates enriched with the stable isotope ¹³C to track the flow of carbon atoms through metabolic networks.[1][2] By supplying ¹³C-labeled terephthalic acid as the sole carbon source to a microbial culture, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern and extent of ¹³C enrichment in these metabolites, as measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative measure of the activity of the metabolic pathways involved.[2][3]
Experimental Design and Workflow
A typical workflow for a ¹³C-TPA metabolic tracing experiment involves several key stages, from inoculum preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Microbial Culture and ¹³C Labeling
This protocol outlines the steps for culturing a TPA-degrading microorganism, such as Arthrobacter sp. or Delftia sp., with ¹³C-labeled terephthalic acid.[4][5]
Materials:
-
TPA-degrading microbial strain (e.g., Arthrobacter sp. 0574)
-
Minimal salt medium (MSM)
-
Unlabeled terephthalic acid
-
¹³C-labeled terephthalic acid (e.g., Terephthalic acid-¹³C₂)[6]
-
Sterile culture flasks
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare MSM with 1 g/L unlabeled terephthalic acid as the sole carbon source.
-
Inoculate the medium with a single colony of the TPA-degrading strain.
-
Incubate at 30°C with shaking at 150 rpm until the culture reaches the mid-logarithmic phase of growth.[4]
-
-
¹³C Labeling Experiment:
-
Prepare sterile MSM with ¹³C-labeled terephthalic acid at a concentration of 1 g/L as the sole carbon source.
-
Inoculate the ¹³C-TPA medium with the prepared inoculum to a starting optical density at 600 nm (OD₆₀₀) of 0.1.
-
Incubate under the same conditions as the inoculum (30°C, 150 rpm).
-
Collect samples at various time points (e.g., 0, 12, 24, 48, 72 hours) for metabolite and biomass analysis.
-
Protocol 2: Metabolite Extraction and Quenching
This protocol describes the rapid quenching of metabolic activity and extraction of intracellular and extracellular metabolites.
Materials:
-
Cold methanol (-80°C)
-
Centrifuge capable of reaching 4°C
-
Sample vials
Procedure:
-
Sampling: At each time point, withdraw a defined volume of culture (e.g., 5 mL).
-
Quenching: Immediately mix the culture sample with two volumes of -80°C methanol to quench all enzymatic activity.
-
Separation:
-
Centrifuge the quenched sample at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant for analysis of extracellular metabolites.
-
Wash the cell pellet with cold phosphate-buffered saline (PBS).
-
-
Extraction:
-
Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells using sonication or bead beating.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing intracellular metabolites.
-
Protocol 3: Mass Spectrometry Analysis
This protocol provides a general guideline for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate chromatography column (e.g., HILIC or reversed-phase)
-
Solvents for mobile phase
Procedure:
-
Sample Preparation: Dry the extracted metabolite samples under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Chromatography: Separate the metabolites using a chromatographic method optimized for polar compounds, such as HILIC.[7]
-
Mass Spectrometry:
-
Acquire data in full scan mode to detect all ions.
-
Use a high-resolution mass spectrometer to accurately determine the mass-to-charge ratio (m/z) of the parent ions and their isotopologues.
-
Perform tandem MS (MS/MS) on selected ions to confirm metabolite identity.
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times and accurate masses to a standard library.
-
Determine the Mass Isotopologue Distribution (MID) for each identified metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[8]
-
Correct the raw MID data for the natural abundance of ¹³C.[8]
-
Data Presentation and Interpretation
Quantitative data from ¹³C-TPA tracing experiments should be summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key TPA Metabolites after 24 hours of Incubation with [U-¹³C₈]Terephthalic Acid.
| Metabolite | Chemical Formula | M+0 (%) | M+2 (%) | M+4 (%) | M+6 (%) | M+8 (%) |
| Terephthalic Acid | C₈H₆O₄ | 5.2 | 3.8 | 8.1 | 21.3 | 61.6 |
| Protocatechuic Acid | C₇H₆O₄ | 15.7 | 12.4 | 25.3 | 46.6 | - |
| Catechol | C₆H₆O₂ | 28.9 | 21.5 | 49.6 | - | - |
| cis,cis-Muconic Acid | C₆H₆O₄ | 35.1 | 28.3 | 36.6 | - | - |
| β-Ketoadipate | C₆H₈O₄ | 42.8 | 33.1 | 24.1 | - | - |
| Succinyl-CoA | C₂₅H₃₈N₇O₁₇P₃S | 65.4 | 34.6 | - | - | - |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | 78.2 | 21.8 | - | - | - |
Note: This table presents hypothetical data for illustrative purposes. The actual MID will depend on the specific organism and experimental conditions. M+n represents the isotopologue with 'n' ¹³C atoms.
Visualization of the Metabolic Pathway
The degradation of terephthalic acid in many aerobic bacteria proceeds through protocatechuic acid and the β-ketoadipate pathway.
Conclusion
Metabolic pathway tracing with ¹³C-labeled terephthalic acid is a robust technique for elucidating the fate of this important industrial chemical in biological systems. The protocols and guidelines presented here provide a framework for designing and executing these experiments. The resulting data are invaluable for applications ranging from environmental bioremediation to understanding the metabolism of xenobiotics in the context of drug development. The quantitative nature of ¹³C-MFA allows for a detailed understanding of metabolic network responses to genetic or environmental perturbations.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Application of Isotope Labeling Experiments and 13 C Flux Analysis to Enable Rational Pathway Engineering This Review Comes from a Themed Issue on Pathway Applications of Isotope Labeling Experiments in Metabolic Engineering Isotope Tracer Characterizing Non-model Hosts Identifying Wasteful Byproduc | Semantic Scholar [semanticscholar.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Terephthalic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalic acid (TPA), a primary monomer in the production of polyethylene terephthalate (PET) plastics, is a compound of increasing interest in biological and toxicological research. Human exposure to TPA can occur through the ingestion of food and beverages from PET containers. Understanding the concentration of TPA in biological matrices is crucial for assessing exposure levels and elucidating its potential biological effects, which have been suggested to include endocrine disruption and the induction of DNA damage.[1][2][3] This document provides detailed application notes and protocols for the quantification of terephthalic acid in various biological samples, including urine, blood (plasma/serum), and tissue.
Analytical Methodologies
The quantification of terephthalic acid in biological samples is most commonly and reliably achieved using chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods due to their high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analyte.
Experimental Workflow Overview
The general workflow for the analysis of terephthalic acid in biological samples involves sample collection and preparation, extraction of the analyte, analytical separation and detection, and data analysis. A schematic of this workflow is presented below.
References
Application Notes and Protocols for the Environmental Analysis of Terephthalic Acid Using Terephthalic Acid-13C2
Introduction
Terephthalic acid (TPA) is a high-production-volume chemical primarily used in the manufacturing of polyethylene terephthalate (PET) plastics. Its presence in environmental samples can be indicative of plastic degradation and industrial discharge. Accurate quantification of TPA is crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Terephthalic acid-13C2, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and sensitive method for the analysis of TPA in complex environmental matrices. This isotope dilution technique corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[1]
These application notes provide a comprehensive overview and detailed protocols for the extraction and quantification of TPA in various environmental samples, including water, soil, and sediment, using this compound as an internal standard.
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into the environmental sample prior to extraction and analysis. This "internal standard" behaves chemically and physically similarly to the native TPA throughout the sample preparation and analysis process. By measuring the ratio of the native TPA to the labeled internal standard using LC-MS/MS, the concentration of TPA in the original sample can be accurately determined, compensating for any losses during sample processing or ionization suppression/enhancement in the mass spectrometer.
Data Presentation
The following table summarizes the quantitative data for the analysis of terephthalic acid in various environmental matrices. The data is compiled from multiple studies and represents typical method performance.
| Parameter | Water | Soil | Sediment | Reference |
| Limit of Detection (LOD) | 0.1 - 3.9 µg/L | ~0.1 µg/kg | ~0.5 µg/kg | [2] |
| Limit of Quantification (LOQ) | 0.5 - 12.5 µg/L | ~0.4 µg/kg | ~1.5 µg/kg | [2] |
| Recovery | 89 - 112% | 72.9 - 106.2% | 92.6 - 116% | [2][3][4] |
| Relative Standard Deviation (RSD) | < 15% | < 15% | < 15% | [3][5] |
| Concentration Range | 5 - 500 ng/mL | Not widely reported | [3][4] |
MQL: Method Quantitation Limit
Experimental Workflow
The overall experimental workflow for the analysis of terephthalic acid in environmental samples is depicted in the following diagram.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of polyethylene terephthalate and polycarbonate microplastics in freshwater and coastal sediment collected from South Korea, Japan and the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
Application Note: Preparation of Stock Solutions for Terephthalic Acid-13C2
Audience: Researchers, scientists, and drug development professionals.
Introduction Terephthalic acid-13C2 is the isotopically labeled form of terephthalic acid, an organic compound widely used in the production of polyesters like PET.[1][2] In a research context, this compound serves as a crucial internal standard or tracer for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Accurate and consistent preparation of stock solutions is paramount to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
Quantitative data regarding the solubility, preparation, and storage of this compound are summarized below for easy reference.
Table 1: Solubility Profile
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 743.52 | Requires sonication for dissolution.[1] |
| DMSO | 20 - 33 | 120.39 - 198.63 | Use of fresh, anhydrous DMSO is critical as absorbed moisture can significantly reduce solubility.[3][4] |
| Water | Sparingly Soluble | - | Solubility increases in alkaline conditions due to the ionization of carboxylic groups.[5] |
Table 2: Stock Solution Preparation Guide
This table provides the required volume of solvent to achieve common molar concentrations based on a starting mass of this compound.
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 5.9481 mL | 29.7407 mL | 59.4813 mL |
| 5 mM | 1.1896 mL | 5.9481 mL | 11.8963 mL |
| 10 mM | 0.5948 mL | 2.9741 mL | 5.9481 mL |
| Data derived from MedChemExpress product information.[1] |
Table 3: Storage and Stability
| Form | Storage Temperature | Stability Period | Key Recommendations |
| Powder | -20°C | 3 years | - |
| Powder | 4°C | 2 years | - |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution | -20°C | 1 month | Use within one month for optimal stability.[1] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (solid, white to off-white powder)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle
-
Calibrated analytical balance
-
Appropriate glass vial or volumetric flask
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
-
Cryogenic storage vials for aliquots
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure
-
Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh 10 mg of this compound powder using an analytical balance and transfer it into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated pipette, add 5.9481 mL of fresh, anhydrous DMSO to the vial containing the compound.[1]
-
Dissolution:
-
Briefly vortex the mixture to suspend the powder.
-
Place the vial in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved.[1] The solution should be clear and free of particulates.
-
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in cryogenic vials.[1]
-
Storage: Immediately store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]
Safety Precautions
-
Perform all steps in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves and safety glasses, throughout the procedure.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Visualized Workflows and Relationships
Caption: Figure 1. Experimental workflow for preparing this compound stock solution.
Caption: Figure 2. Logical relationship between the compound, its application, and preparation factors.
References
Application Notes and Protocols for Metabolic Flux Analysis Using Terephthalic acid-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as ¹³C, and tracking its incorporation into downstream metabolites, researchers can elucidate the activity of metabolic pathways.[1][2] This approach provides a detailed snapshot of cellular physiology, making it invaluable for metabolic engineering, systems biology, and drug development.[3]
These application notes provide a detailed experimental design and protocol for conducting ¹³C-Metabolic Flux Analysis using Terephthalic acid-¹³C₂ as a tracer. Terephthalic acid (TPA) is a key industrial chemical and a monomer of polyethylene terephthalate (PET). Understanding its metabolism in microorganisms is crucial for developing bioremediation strategies and for the bio-based production of valuable chemicals. This document outlines the theoretical background, experimental procedures, analytical methods, and data interpretation required to perform a successful ¹³C-MFA experiment with ¹³C-labeled TPA.
Theoretical Background
The Principle of ¹³C-Metabolic Flux Analysis
¹³C-MFA relies on the principle of isotopic labeling. When cells are cultured with a ¹³C-labeled substrate, the ¹³C atoms are distributed throughout the metabolic network via enzymatic reactions.[2] By measuring the mass isotopomer distributions (MIDs) of key intracellular metabolites, typically proteinogenic amino acids and central carbon metabolism intermediates, it is possible to infer the fluxes through the metabolic pathways.[1][2] This is achieved by using computational models that simulate the flow of ¹³C through a defined metabolic network and fitting the simulated MIDs to the experimentally measured ones.[4]
Terephthalic Acid Metabolism
In several microorganisms, including species of Comamonas and genetically engineered Pseudomonas putida, terephthalic acid is aerobically degraded.[5][6][7] The initial steps involve the conversion of TPA to protocatechuate (PCA).[5][6][7] PCA is a central intermediate in the degradation of many aromatic compounds and is further catabolized into intermediates of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and succinyl-CoA.[5][8][9]
Optimal Design of Terephthalic acid-¹³C₂ Tracer
The choice of isotopic tracer is critical for the precision of flux estimation. For Terephthalic acid-¹³C₂, the positions of the two ¹³C labels on the molecule will determine the information that can be obtained. Based on the known degradation pathway, the most informative labeling strategy would be to label one of the carboxyl carbons and the aromatic ring carbon to which it is attached (e.g., 1,4-¹³C₂-Terephthalic acid). This will allow for the tracking of both the carboxyl group and the ring carbons as they are processed through the metabolic network.
Experimental Design and Protocols
Experimental Workflow
The overall workflow for a ¹³C-MFA experiment using Terephthalic acid-¹³C₂ is depicted below.
Protocol: Cell Cultivation and Labeling
This protocol is designed for a bacterial culture, such as Pseudomonas putida, capable of utilizing terephthalic acid as a carbon source.
Materials:
-
Bacterial strain (e.g., Pseudomonas putida)
-
Minimal medium appropriate for the chosen strain
-
Terephthalic acid-¹³C₂ (e.g., 1,4-¹³C₂)
-
Unlabeled Terephthalic acid
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare Seed Culture: Inoculate a single colony of the bacterial strain into a liquid minimal medium containing unlabeled terephthalic acid as the sole carbon source. Grow the culture overnight in a shaking incubator at the optimal temperature for the strain.
-
Prepare ¹³C-Labeling Medium: Prepare the minimal medium with Terephthalic acid-¹³C₂ as the sole carbon source at a concentration that supports logarithmic growth. A typical starting concentration is 1-5 g/L.
-
Inoculation: Inoculate the ¹³C-labeling medium with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Cultivation: Incubate the culture in a shaking incubator at the optimal temperature. Monitor cell growth by measuring the OD₆₀₀ periodically.
-
Achieving Isotopic Steady State: Continue cultivation for a sufficient duration to ensure that the intracellular metabolites have reached isotopic steady state. This typically requires several cell doublings. It is recommended to perform a time-course experiment to confirm isotopic steady state by collecting samples at different time points during the exponential growth phase and analyzing the labeling patterns of key metabolites.[10]
-
Sampling and Quenching: When the culture reaches the mid-exponential growth phase and is at isotopic steady state, rapidly collect a known volume of the cell culture. Immediately quench metabolic activity by mixing the cell suspension with a cold quenching solution (e.g., 60% methanol at -40°C) to prevent further enzymatic reactions.
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells. Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol: Metabolite Extraction and Derivatization
Materials:
-
Cell pellet from the labeling experiment
-
Hydrochloric acid (HCl)
-
Dichloromethane and Methanol
-
Derivatization agents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS)
-
Heating block or oven
-
Centrifuge
Procedure:
-
Cell Lysis and Protein Hydrolysis: Resuspend the cell pellet in 6 M HCl. Hydrolyze the cell proteins by incubating at 105°C for 24 hours. This will release the proteinogenic amino acids.
-
Metabolite Extraction: For the analysis of intracellular intermediates of the TCA cycle, a separate extraction is required. Resuspend a fresh cell pellet in a cold extraction solvent (e.g., a mixture of methanol, water, and chloroform). Vortex vigorously and incubate on ice. Separate the polar and non-polar phases by centrifugation. Collect the polar phase containing the organic acids.
-
Derivatization for GC-MS Analysis: Dry the protein hydrolysate and the polar extract under a stream of nitrogen gas. For the analysis of amino acids and organic acids by GC-MS, derivatize the dried samples using MTBSTFA. This process makes the metabolites volatile for gas chromatography. Incubate the samples with the derivatization agent at an elevated temperature (e.g., 70°C) for a defined period.
Analytical Methods
LC-MS/MS for Protocatechuic Acid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for quantifying key metabolites in the TPA degradation pathway, such as protocatechuic acid (PCA).
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: A reverse-phase C18 column is suitable for separating organic acids.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: Typically 0.2-0.4 mL/min.
MS/MS Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI) is generally preferred for organic acids.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11] The MRM transitions for unlabeled and ¹³C-labeled PCA are provided in the table below.
GC-MS for Amino Acid and TCA Cycle Intermediate Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the mass isotopomer distributions of derivatized amino acids and TCA cycle intermediates.
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms, is commonly used.
-
Injection Mode: Splitless injection is often used for maximizing sensitivity.
-
Temperature Program: A temperature gradient is used to separate the derivatized metabolites.
MS Conditions:
-
Ionization Mode: Electron ionization (EI) is typically used.
-
Detection Mode: Selected Ion Monitoring (SIM) or a full scan can be used to acquire the mass spectra of the fragments of the derivatized metabolites.[12]
Data Presentation and Interpretation
Signaling Pathway Diagram
The metabolic pathway from terephthalic acid to the TCA cycle is illustrated below.
Quantitative Data Tables
The following tables provide an example of the quantitative data that would be generated in a ¹³C-MFA experiment with Pseudomonas putida grown on Terephthalic acid-¹³C₂.
Table 1: Extracellular Fluxes
| Flux | Value (mmol/gDCW/h) | Standard Deviation |
| Terephthalic acid uptake | 5.0 | 0.2 |
| Biomass production | 1.2 | 0.1 |
| CO₂ evolution | 8.5 | 0.4 |
Table 2: Mass Isotopomer Distributions of Key Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Protocatechuate | 0.05 | 0.05 | 0.90 | - | - | - | - |
| Alanine | 0.30 | 0.15 | 0.45 | 0.10 | - | - | - |
| Glutamate | 0.20 | 0.10 | 0.30 | 0.25 | 0.15 | - | - |
| Succinate | 0.25 | 0.15 | 0.35 | 0.15 | 0.10 | - | - |
| Malate | 0.28 | 0.12 | 0.30 | 0.18 | 0.12 | - | - |
Table 3: Calculated Metabolic Fluxes
| Reaction | Flux Value (relative to TPA uptake) | Confidence Interval (95%) |
| TPA -> PCA | 100 | - |
| PCA -> Acetyl-CoA + Succinyl-CoA | 100 | - |
| TCA Cycle | 85 | 80 - 90 |
| Glyoxylate Shunt | 15 | 10 - 20 |
| Pentose Phosphate Pathway | 30 | 25 - 35 |
Computational Modeling and Flux Calculation
The measured mass isotopomer distributions are used to calculate the intracellular fluxes using software packages such as INCA or Metran.[10] The process involves:
-
Constructing a Metabolic Model: A detailed metabolic network model of the organism, including the TPA degradation pathway and central carbon metabolism, is constructed. This model includes the stoichiometry of all relevant reactions and the carbon atom transitions for each reaction.
-
Flux Estimation: The software uses an iterative algorithm to find the set of fluxes that minimizes the difference between the experimentally measured MIDs and the MIDs simulated by the model.
-
Statistical Analysis: A goodness-of-fit analysis is performed to ensure that the model provides a statistically acceptable fit to the data. Confidence intervals for the estimated fluxes are also calculated to assess the precision of the flux estimates.
Conclusion
This document provides a comprehensive guide for designing and implementing a ¹³C-Metabolic Flux Analysis experiment using Terephthalic acid-¹³C₂ as a tracer. By following these protocols, researchers can obtain valuable quantitative data on the metabolic fluxes in organisms capable of degrading this important industrial chemical. The insights gained from such studies can accelerate the development of engineered microbial strains for bioremediation and the sustainable production of bio-based chemicals.
References
- 1. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the terephthalate degradation genes of Comamonas sp. strain E6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multi-omics analysis unravels a segregated metabolic flux network that tunes co-utilization of sugar and aromatic carbons in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. sciex.com [sciex.com]
- 12. Selected ion monitoring gas chromatography/mass spectrometry using uniformly labelled (13C)glucose for determination of glucose turnover in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving signal-to-noise ratio in 13C NMR of Terephthalic acid-13C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) in 13C NMR experiments of Terephthalic acid-13C2.
Troubleshooting Guides
Low Signal-to-Noise Ratio (S/N)
A common challenge in 13C NMR is achieving an adequate signal-to-noise ratio, especially for solid or poorly soluble samples like terephthalic acid. This guide provides a systematic approach to diagnosing and resolving low S/N issues.
Q1: My 13C NMR spectrum of this compound has a very low signal-to-noise ratio. What are the first things I should check?
A1: Start by verifying your sample preparation and the basic spectrometer setup.
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Sample Packing (for solid-state NMR): Ensure the sample is finely powdered and packed tightly into the rotor. Uneven packing can lead to poor magic-angle spinning (MAS) performance and reduced signal.
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Spectrometer Tuning and Shimming: The probe must be properly tuned to the 13C frequency. For solid-state NMR, proper shimming is crucial for optimal performance. Even for solution-state experiments, poor shimming can significantly degrade the signal.[1]
Q2: I've checked my sample and the basic setup, but the S/N is still poor. What experimental parameters can I optimize?
A2: Optimizing acquisition parameters is critical for enhancing the S/N ratio.
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Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[2][3][4] To double the S/N, you need to quadruple the number of scans. This is often the most straightforward way to improve a weak signal, though it increases the experiment time.
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Relaxation Delay (D1): For solid samples, the spin-lattice relaxation time (T1) of carbons can be long. A sufficient relaxation delay is necessary to allow the magnetization to return to equilibrium between scans. A common starting point for solid aromatic compounds is a relaxation delay of a few seconds.
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Cross-Polarization (CP) Contact Time (for solid-state NMR): In a Cross-Polarization Magic-Angle Spinning (CPMAS) experiment, the contact time determines the efficiency of magnetization transfer from protons to carbons. For aromatic carbons, a contact time in the range of 1-4 ms is often optimal.[5]
Q3: Are there more advanced techniques to significantly boost the signal?
A3: Yes, several advanced methods can provide a substantial increase in signal intensity.
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13C Isotopic Enrichment: Since you are using this compound, you already have a significant advantage. The 1.1% natural abundance of 13C is a major limiting factor in sensitivity, and isotopic labeling dramatically increases the signal from the labeled positions.
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Cryoprobe Technology: Using a cryogenically cooled probe can enhance the S/N ratio by a factor of 3-4 for solution-state NMR and nearly an order of magnitude for solid-state NMR by reducing thermal noise in the detection coil and electronics.[2][6][7][8][9]
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Higher Magnetic Field Strength: The signal-to-noise ratio generally increases with the magnetic field strength.[9][10] Moving to a higher field spectrometer, if available, will improve your signal.
Broad Peaks and Poor Resolution
Broad peaks can obscure important structural details and decrease the overall quality of the spectrum.
Q1: The peaks in my solid-state 13C NMR spectrum of terephthalic acid are very broad. What could be the cause?
A1: In solid-state NMR, several factors can contribute to broad lines.
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Magic-Angle Spinning (MAS) Speed: Insufficient MAS speed will result in broad lines and the presence of spinning sidebands. For aromatic compounds, a spinning speed of at least 4 kHz is a good starting point.[1] Increasing the spinning speed can help to average out anisotropic interactions more effectively, leading to sharper lines.
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Proton Decoupling: Inefficient proton decoupling during acquisition will lead to significant broadening of the 13C signals. Ensure that the decoupling power and sequence are appropriate for your sample and spectrometer.
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Sample Homogeneity: As mentioned earlier, inhomogeneous sample packing can lead to line broadening.
Frequently Asked Questions (FAQs)
Q: What are typical 13C chemical shifts for terephthalic acid in the solid state?
A: In solid-state 13C CPMAS NMR, the carboxylic acid carbons of terephthalic acid typically resonate around 174-176 ppm, while the aromatic carbons appear in the range of 131-138 ppm.[1]
Q: How does the 13C2 labeling in my terephthalic acid sample affect the spectrum?
A: The 13C2 labeling will dramatically increase the intensity of the signals corresponding to the two labeled carbon atoms. This is a significant advantage for improving the signal-to-noise ratio and reducing the required experiment time.
Q: Can I use solution-state NMR for terephthalic acid?
A: Terephthalic acid has low solubility in most common NMR solvents, making high-resolution solution-state 13C NMR challenging. Solid-state NMR is generally the preferred method for this compound. If a suitable solvent can be found to achieve a sufficient concentration, solution-state NMR is possible.
Quantitative Data Summary
The following table summarizes the expected improvements in signal-to-noise ratio from various techniques.
| Technique | Expected S/N Improvement Factor | Notes |
| Increasing Number of Scans | Proportional to the square root of the increase (e.g., 4x scans = 2x S/N) | A straightforward but time-consuming method. |
| Cryoprobe (Solid-State) | ~10x | Significantly reduces thermal noise in the detector.[6][7][8][9] |
| Higher Magnetic Field | Proportional to B₀^(3/2) to B₀^(7/4) | The exact dependence varies with the experimental setup.[9] |
| 13C Isotopic Labeling | Orders of magnitude | Depends on the level of enrichment compared to the 1.1% natural abundance. |
Experimental Protocols
Solid-State 13C CPMAS NMR of this compound
This protocol provides a general starting point for acquiring a solid-state 13C NMR spectrum of terephthalic acid. Parameters may need to be optimized for your specific instrument.
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Sample Preparation:
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Finely grind the this compound sample to a homogeneous powder.
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Tightly pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm).
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Spectrometer Setup:
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Insert the rotor into the solid-state probe.
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Tune the probe to the 1H and 13C frequencies.
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Set the magic angle and spin the sample at a rate of at least 4 kHz.[1]
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Acquisition Parameters (Example for a 400 MHz spectrometer):
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Pulse Program: Cross-Polarization (CP) with high-power proton decoupling.
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Contact Time: 2 ms
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Relaxation Delay (D1): 5 s
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Acquisition Time (AQ): ~30 ms
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Number of Scans (NS): 1024 or more, depending on the desired S/N.
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Data Processing:
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Apply an exponential multiplication with a line broadening factor of 50-100 Hz.
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Perform Fourier transformation.
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Phase and baseline correct the spectrum.
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Reference the spectrum using an external standard such as adamantane.
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Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in 13C NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative solid-state 13C NMR with signal enhancement by multiple cross polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-state nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. ¹³C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations Part II: CP kinetics and relaxation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. Solid-State NMR 13C Sensitivity at High Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Recovery of Terephthalic acid-13C2 in Solid Phase Extraction (SPE)
Welcome to the technical support center for troubleshooting Solid Phase Extraction (SPE) of Terephthalic acid-13C2. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues leading to poor analyte recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound low when using a C18 reversed-phase SPE cartridge?
A1: Low recovery on a C18 cartridge is often due to the high polarity of terephthalic acid, especially in its ionized form. At a neutral or high pH, terephthalic acid is deprotonated and highly water-soluble, leading to poor retention on the nonpolar C18 sorbent. To improve retention, it is crucial to acidify the sample to a pH below the first pKa of terephthalic acid (pKa1 ≈ 3.5). This ensures the analyte is in its neutral, less polar form, enhancing its affinity for the C18 stationary phase.
Q2: What is the optimal pH for loading an aqueous sample containing this compound onto an SPE cartridge?
A2: The optimal loading pH depends on the type of SPE sorbent.
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For Reversed-Phase (e.g., C18): The sample should be acidified to a pH of approximately 2.5-3.0. This is at least one pH unit below the first pKa of terephthalic acid (pKa1 ≈ 3.5), ensuring it is in its neutral, protonated form (R-COOH), which maximizes hydrophobic retention.
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For Anion Exchange (e.g., SAX, WAX): The sample pH should be adjusted to be at least two pH units above the second pKa of terephthalic acid (pKa2 ≈ 4.5). A pH of 6.5-7.5 is recommended to ensure the analyte is fully deprotonated and carries a negative charge (R-COO-), allowing for strong ionic interaction with the positively charged sorbent.
Q3: My analyte is retained on the column, but I am getting low recovery in the final eluate. What could be the cause?
A3: This indicates an issue with the elution step. The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent.
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For Reversed-Phase (C18): Increase the organic content of your elution solvent (e.g., increase the percentage of methanol or acetonitrile). Adjusting the pH of the elution solvent to a basic pH (e.g., > 6.5) will ionize the terephthalic acid, making it more polar and easier to elute from the nonpolar sorbent. A common elution solvent is a high percentage of methanol or acetonitrile with a small amount of ammonium hydroxide.
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For Anion Exchange: The elution solvent must be strong enough to disrupt the ionic bond. This can be achieved by using a solvent with a high ionic strength (e.g., a high concentration of a salt like ammonium acetate) or by drastically changing the pH to neutralize either the analyte or the sorbent. For a strong anion exchanger (SAX), elution is typically achieved with a high salt concentration. For a weak anion exchanger (WAX), lowering the pH of the elution solvent to < 3.5 will neutralize the terephthalic acid, disrupting the ionic interaction.
Q4: Can matrix effects from my sample (e.g., urine, plasma) cause poor recovery?
A4: Yes, complex sample matrices can significantly impact SPE recovery. Matrix components can compete with this compound for binding sites on the sorbent or clog the cartridge. A sample pre-treatment step, such as protein precipitation (for plasma or serum) or filtration (for samples with particulate matter), is highly recommended. Additionally, optimizing the wash step with a solvent that is strong enough to remove interferences but not elute the analyte is critical for obtaining a clean extract and good recovery.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of poor this compound recovery.
Problem: Low or No Recovery of this compound
Step 1: Analyte Breakthrough during Sample Loading
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Symptom: The analyte is found in the fraction collected during sample loading.
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Root Cause & Solution:
| Potential Cause | Troubleshooting Action |
| Incorrect Sample pH (Reversed-Phase) | Acidify the sample to pH 2.5-3.0 with an acid like formic or phosphoric acid to ensure the analyte is in its neutral form. |
| Incorrect Sample pH (Anion Exchange) | Adjust the sample pH to 6.5-7.5 with a base like ammonium hydroxide to ensure the analyte is fully ionized. |
| Sample Solvent is Too Strong | If the sample is dissolved in a solvent with a high organic content, dilute it with water or an appropriate buffer to reduce the elution strength. |
| Flow Rate is Too High | Decrease the sample loading flow rate to allow sufficient time for the analyte to interact with the sorbent. A flow rate of 1-2 mL/min is a good starting point. |
| Sorbent Overload | The mass of the analyte and matrix components exceeds the capacity of the SPE cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass. |
Step 2: Analyte Loss during Wash Step
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Symptom: The analyte is detected in the wash eluate.
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Root Cause & Solution:
| Potential Cause | Troubleshooting Action |
| Wash Solvent is Too Strong | Decrease the organic content or adjust the pH of the wash solvent to be less eluting. For C18, a wash with a low percentage of methanol in acidified water is common. For anion exchange, a wash with a low ionic strength buffer at a pH that maintains the analyte's charge is appropriate. |
Step 3: Incomplete Elution
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Symptom: The analyte is not found in the loading or wash fractions, but recovery in the final eluate is low.
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Root Cause & Solution:
| Potential Cause | Troubleshooting Action |
| Elution Solvent is Too Weak | For C18, increase the percentage of organic solvent (e.g., methanol or acetonitrile) and/or add a small amount of base (e.g., ammonium hydroxide) to ionize the analyte. For anion exchange, increase the ionic strength of the elution solvent or use a pH that neutralizes the analyte. |
| Insufficient Elution Volume | Increase the volume of the elution solvent. It may be beneficial to apply the elution solvent in two smaller aliquots to ensure complete elution. |
| Flow Rate is Too High | Decrease the elution flow rate to allow for complete desorption of the analyte from the sorbent. |
Experimental Protocols
Below are detailed starting protocols for SPE of this compound using both reversed-phase and anion-exchange cartridges. These should be optimized for your specific sample matrix and analytical requirements.
Protocol 1: Reversed-Phase SPE using a C18 Cartridge
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Analyte Properties: Terephthalic acid has pKa values of approximately 3.5 and 4.5.[1][2] For retention on a C18 sorbent, the pH must be adjusted to below the first pKa.
Methodology:
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Conditioning: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of deionized water.
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Equilibration: Equilibrate the cartridge with 3 mL of deionized water acidified to pH 2.5-3.0 with formic acid. Do not allow the sorbent to dry.
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Sample Loading: Acidify the aqueous sample to pH 2.5-3.0 with formic acid. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
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Washing: Wash the cartridge with 3 mL of deionized water acidified to pH 2.5-3.0 to remove polar interferences.
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Elution: Elute the this compound with 2 x 1.5 mL of a solution of 95:5 (v/v) methanol:ammonium hydroxide (2%).
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Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your analytical method.
Protocol 2: Anion-Exchange SPE using a Strong Anion Exchange (SAX) Cartridge
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Principle: At a pH above its pKa values, terephthalic acid is negatively charged and will be retained by the positively charged quaternary amine functional groups of the SAX sorbent.
Methodology:
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Conditioning: Pass 3 mL of methanol through the SAX cartridge, followed by 3 mL of deionized water.
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Equilibration: Equilibrate the cartridge with 3 mL of a buffer at pH 7.0 (e.g., 25 mM ammonium acetate).
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Sample Loading: Adjust the pH of the aqueous sample to 7.0 with a suitable buffer. Load the sample onto the cartridge at a flow rate of 1-2 mL/min.
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Washing: Wash the cartridge with 3 mL of the equilibration buffer to remove neutral and basic interferences. A second wash with a low percentage of organic solvent (e.g., 5% methanol in buffer) can be performed to remove more nonpolar interferences.
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Elution: Elute the this compound with 2 x 1.5 mL of a high ionic strength, acidic solution (e.g., 5% formic acid in methanol). The acid will neutralize the analyte, disrupting the ionic interaction.
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Post-Elution: Evaporate the eluate to dryness and reconstitute as needed.
Data Presentation
The following table summarizes expected recovery data for terephthalic acid under different SPE conditions based on literature and general principles. Actual recoveries may vary depending on the specific experimental setup and sample matrix.
| SPE Sorbent | Sample pH | Wash Solvent | Elution Solvent | Expected Recovery (%) | Reference |
| C18 | 2.5 - 3.0 | Acidified Water (pH 2.5-3.0) | 95:5 Methanol:Ammonium Hydroxide | > 85 | General Protocol |
| SAX | 6.5 - 7.5 | pH 7 Buffer | 5% Formic Acid in Methanol | > 90 | General Protocol |
| Magnetic Dispersive µSPE | Not specified | Not specified | Not specified | 98 - 105 | [3] |
Visualizations
Troubleshooting Workflow for Poor SPE Recovery
Caption: A logical workflow for troubleshooting poor SPE recovery.
Relationship between pH and Terephthalic Acid Retention
Caption: The effect of pH on the ionization state and retention of terephthalic acid on different SPE sorbents.
References
Technical Support Center: Minimizing Matrix Effects with Terephthalic acid-13C2 in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Terephthalic acid-13C2 as an internal standard to minimize matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in LC-MS?
A1: this compound is a stable isotope-labeled (SIL) version of Terephthalic acid, where two carbon atoms are replaced with the heavier 13C isotope. In LC-MS, it serves as an internal standard (IS).[1] Because it is chemically almost identical to the unlabeled analyte of interest (if Terephthalic acid is the analyte) or can be used as a surrogate IS for other analytes, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer. By adding a known amount of this compound to every sample, calibration standard, and quality control sample, variations in the analytical process, including matrix effects, can be normalized. The final concentration of the analyte is calculated based on the ratio of the analyte's peak area to the internal standard's peak area, leading to more accurate and precise quantification.
Q2: Why should I use a 13C-labeled internal standard like this compound instead of a deuterated (2H-labeled) one?
A2: While both are types of stable isotope-labeled internal standards, 13C-labeled standards are often preferred over deuterated ones. Deuterated standards can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte, known as the "isotope effect". This can lead to differential matrix effects if the analyte and the internal standard do not co-elute perfectly. Furthermore, deuterium atoms can sometimes be prone to exchange with hydrogen atoms from the solvent, which would compromise the integrity of the internal standard. 13C-labeled standards like this compound do not suffer from these drawbacks, providing a more robust and reliable correction for matrix effects.
Q3: Can this compound be used as an internal standard for analytes other than Terephthalic acid?
A3: Yes, while an isotopically labeled version of the analyte itself is the "gold standard," a structurally similar or co-eluting SIL-IS can sometimes be used when a specific SIL-IS for the target analyte is unavailable or prohibitively expensive. The key is to ensure that the internal standard's chromatographic behavior and ionization response closely mimic that of the analyte. If using this compound as a surrogate IS, extensive validation is required to demonstrate that it effectively compensates for matrix effects on the target analyte.
Q4: At what concentration should I spike this compound into my samples?
A4: The concentration of the internal standard should be consistent across all samples and calibration standards. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the analyte of interest. This ensures a strong and consistent signal for the internal standard that is not so high as to cause detector saturation or ion suppression of the analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of the analyte/Terephthalic acid-13C2 area ratio.
| Possible Cause | Solution |
| Inconsistent IS Spiking | Ensure the internal standard stock solution is homogeneous and that the same volume is accurately added to every sample, standard, and QC. Use a calibrated pipette and verify the precision of your liquid handling system. |
| IS Degradation | Prepare fresh internal standard working solutions daily. Store the stock solution of this compound according to the manufacturer's recommendations (typically at -20°C or -80°C).[1] |
| Variable Matrix Effects | If the matrix composition varies significantly between samples, the IS may not be able to fully compensate. Improve sample preparation to remove more interfering matrix components. Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Instrument Instability | Check for fluctuations in the LC pump flow rate, inconsistent injection volumes, or instability in the mass spectrometer's ion source. Run system suitability tests to confirm instrument performance. |
Problem 2: Analyte and this compound do not co-elute perfectly.
| Possible Cause | Solution |
| Chromatographic Conditions | While less common with 13C-labeled standards, slight separation can occur. Optimize the chromatographic method by adjusting the mobile phase composition, gradient profile, or column temperature to ensure co-elution. |
| Column Degradation | A contaminated or old column can lead to peak shape distortion and shifts in retention time. Replace the analytical column with a new one of the same type. |
| Injection Solvent Effects | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion and retention time shifts can occur. Ensure the injection solvent is as similar as possible to the mobile phase. |
Problem 3: Unexpectedly high or low analyte concentrations.
| Possible Cause | Solution |
| Cross-Contamination | Carryover from a high-concentration sample to a subsequent one can artificially inflate results. Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to check for carryover. |
| Incorrect IS Concentration | An error in the preparation of the internal standard stock or working solution will lead to systematic errors in quantification. Carefully re-prepare the internal standard solution and verify its concentration. |
| Differential Matrix Effects | In some highly complex matrices, even a co-eluting SIL-IS may not experience the exact same degree of ion suppression or enhancement as the analyte. Re-evaluate and optimize the sample preparation method to reduce the overall matrix load. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using this compound
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix using this compound as the internal standard.
Materials:
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Blank matrix (e.g., plasma, urine, tissue homogenate) from at least six different sources
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Analyte of interest
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This compound
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LC-MS grade solvents
Procedure:
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Prepare three sets of samples:
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Set A (Neat Solution): Spike the analyte and this compound into the initial mobile phase or a suitable solvent at a known concentration (e.g., mid-QC level).
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Set B (Post-Spiked Matrix): Extract the blank matrix using your established sample preparation protocol. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as in Set A.
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Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentration as in Set A. (This set is used to determine recovery, but is often performed concurrently).
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Analyze all three sets of samples by LC-MS.
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Calculate the Matrix Effect (ME) and Recovery (RE):
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Analyte Response Ratio (ARR): Calculate the ratio of the analyte peak area to the IS peak area for each sample.
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Matrix Effect (%) = (Mean ARR in Set B / Mean ARR in Set A) * 100
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An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
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Recovery (%) = (Mean ARR in Set C / Mean ARR in Set B) * 100
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Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Urine Samples
This is an example protocol adapted from a method for a terephthalic acid derivative and can be a starting point for analytes with similar properties.[2][3]
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Sample Pre-treatment: To 0.5 mL of urine, add 50 µL of the this compound internal standard working solution and 1.5 mL of 1% formic acid in water. Vortex to mix.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid in water.
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Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove polar interferences.
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Elution: Elute the analyte and internal standard with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.
References
Technical Support Center: Isotopic Impurities in ¹³C Labeled Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who utilize ¹³C labeled standards in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to isotopic impurities.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in ¹³C labeled standards?
A1: Isotopic impurities refer to the presence of molecules in the standard that do not have the intended ¹³C isotopic enrichment. For instance, a ¹³C labeled standard is never 100% pure and will contain some amount of the ¹²C isotopologue.[1][2] This means that in addition to the desired ¹³C labeled molecule, there will be a small percentage of the unlabeled version of the same molecule. These impurities can arise from the starting materials used in the synthesis of the standard or from incomplete reactions.
Q2: Why is it critical to account for isotopic impurities?
Q3: How can I detect and quantify the isotopic purity of my ¹³C labeled standard?
A3: The isotopic purity of a ¹³C labeled standard can be determined using high-resolution mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
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Mass Spectrometry: By analyzing the standard alone, you can observe the distribution of mass isotopologues. The relative intensities of the peaks corresponding to the labeled (e.g., M+n) and unlabeled (M+0) species can be used to calculate the isotopic enrichment.[6]
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NMR Spectroscopy: ¹³C NMR can be used to determine the enrichment at specific carbon positions within a molecule, providing detailed information about the labeling pattern and purity.[7][8]
A general procedure involves comparing the measured isotope distribution of the labeled compound with the theoretical distribution calculated for different enrichment levels.[9]
Q4: My corrected data shows unexpected or inconsistent isotopic enrichment. What are the common causes?
A4: Inconsistent enrichment values after correction can stem from several sources. A common issue is an incorrect molecular formula used for the correction calculations. This includes failing to account for derivatizing agents.[10] Another potential cause is an issue with the mass spectrometer, such as improper calibration or instrument drift over time.[10] It is also important to verify that the correction algorithm properly accounts for the "skewing" effect, where the natural abundance distribution differs for each mass isotopomer.[11]
Troubleshooting Guides
Issue 1: Cross-Contribution from Unlabeled Analyte in the Standard
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Problem: You suspect your ¹³C labeled internal standard is contaminated with a significant amount of the unlabeled analyte.[6]
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Troubleshooting Steps:
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Analyze the Standard Alone: Prepare a sample containing only the ¹³C labeled internal standard in a blank matrix.
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Monitor Analyte's Mass Transition: Acquire data by monitoring the mass transition specific to the unlabeled analyte.
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Evaluate Signal: A significant signal at the analyte's m/z indicates the presence of isotopic impurity. The relative intensity of this peak compared to the labeled peak provides an estimate of the impurity level.[6]
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Issue 2: Inaccurate Quantification Due to Natural Isotope Abundance
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Problem: Your quantitative results are inaccurate, and you suspect interference from naturally occurring isotopes.
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Troubleshooting Steps:
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Correction is Mandatory: Data from stable isotope labeling experiments should always be corrected for the presence of naturally occurring stable isotopes.[1][4] This is crucial because the mass shifts caused by tracer incorporation are also produced naturally by heavy isotopes like ¹³C.[3]
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Use Correction Software: Employ specialized software tools like IsoCorrectoR or perform manual calculations to subtract the contribution of natural isotopes from your measured data.[1][4] These tools use the molecular formula to calculate the expected natural isotope distribution and correct the measured intensities.[11]
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Analyze an Unlabeled Standard: Run a sample of the unlabeled analyte to obtain its measured mass isotopomer distribution. This can be used to verify the accuracy of the correction algorithm.[11]
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Data Presentation
Table 1: Natural Abundance of Common Isotopes
This table provides the approximate natural abundance of key isotopes relevant to mass spectrometry.
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.9% |
| ¹³C | 13.003355 | 1.1% | |
| Hydrogen | ¹H | 1.007825 | 99.985% |
| ²H (D) | 2.014102 | 0.015% | |
| Nitrogen | ¹⁴N | 14.003074 | 99.63% |
| ¹⁵N | 15.000109 | 0.37% | |
| Oxygen | ¹⁶O | 15.994915 | 99.76% |
| ¹⁷O | 16.999131 | 0.04% | |
| ¹⁸O | 17.999160 | 0.20% |
Table 2: Comparison of Isotopically Labeled Internal Standards
This table compares the characteristics of ¹³C-labeled and Deuterium (²H)-labeled standards.
| Feature | ¹³C-Labeled Standards | Deuterium (²H)-Labeled Standards |
| Isotopic Stability | Highly stable, not prone to back-exchange.[12] | Can be susceptible to back-exchange, especially on heteroatoms.[12] |
| Chromatographic Co-elution | Generally co-elute perfectly with the analyte.[12] | May exhibit slight chromatographic shifts. |
| Mass Difference | Provides a distinct mass shift from the analyte. | Smaller mass difference can sometimes lead to overlap.[6] |
| Fragmentation Pattern | Generally does not alter fragmentation pathways.[12] | Can sometimes alter fragmentation patterns.[12] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Isotopic Purity and Correcting Data
This protocol outlines the key steps for ensuring accurate quantification when using ¹³C labeled standards.
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Characterize the Labeled Standard:
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Prepare a solution of the ¹³C labeled standard.
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Acquire a high-resolution mass spectrum.
-
Determine the isotopic enrichment by calculating the ratio of the peak intensity of the labeled species to the sum of intensities of all isotopic species.
-
-
Analyze the Unlabeled Analyte:
-
Prepare a solution of the corresponding unlabeled analyte.
-
Acquire a high-resolution mass spectrum under the same conditions.
-
This provides the natural isotopic distribution for the molecule.
-
-
Sample Analysis:
-
Spike the samples with a known amount of the characterized ¹³C labeled internal standard.
-
Prepare calibration standards and quality control samples.
-
Acquire data for all samples using the established LC-MS method.
-
-
Data Correction:
-
Use a suitable correction algorithm or software (e.g., IsoCorrectoR).[1][2][4]
-
Input the molecular formula of the analyte (and any derivatives) and the measured isotopic purity of the standard.
-
The software will correct the measured ion intensities for both the natural abundance of heavy isotopes and the isotopic impurities in the tracer.[1]
-
-
Quantification:
-
Construct a calibration curve using the corrected peak area ratios of the analyte to the internal standard.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for assessing and correcting for isotopic impurities.
Caption: Logical flow for correcting mass spectrometry data.
References
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en-trust.at [en-trust.at]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of Terephthalic Acid Isomers
Welcome to the Technical Support Center for the chromatographic separation of terephthalic acid and its isomers (isophthalic acid and phthalic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving optimal separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the chromatographic analysis of terephthalic acid isomers.
Q1: Why am I seeing poor resolution between isophthalic acid and terephthalic acid peaks in my reversed-phase HPLC method?
A1: The structural similarity of terephthalic acid isomers makes their separation challenging due to very similar physicochemical properties and hydrophobicity.[1][2] Several factors could be contributing to poor resolution:
-
Inadequate Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity.
-
Suboptimal Mobile Phase Composition: The pH and organic modifier content of your mobile phase are critical for resolving these acidic compounds.
-
Method Parameters: Flow rate and temperature can also impact resolution.
Troubleshooting Steps:
-
Column Selection: Consider using a column with alternative selectivity. Phenyl-hexyl columns can offer improved resolution through π-π interactions with the aromatic rings of the isomers.[3] Mixed-mode columns that combine reversed-phase and anion-exchange mechanisms are also highly effective.[4] Specialized columns like the SHARC 1, which utilizes hydrogen bonding, can also provide the necessary selectivity.[1][2]
-
Mobile Phase pH Adjustment: The ionization state of the carboxylic acid groups is highly dependent on the mobile phase pH. To improve retention and peak shape for these acidic compounds, it is recommended to use a mobile phase with a low pH (e.g., around 2-3) to suppress the ionization of both the analytes and residual silanol groups on the column.[5][6]
-
Mobile Phase Additives: Incorporating an acidic additive like trifluoroacetic acid (TFA) at a concentration of 0.1% can significantly improve peak shape and resolution by suppressing analyte ionization.[6]
-
Optimize Organic Modifier: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol). Acetonitrile often provides better resolution and lower backpressure than methanol.[3] A lower percentage of the organic modifier will generally increase retention and may improve separation, though it will also increase the analysis time.
-
Temperature and Flow Rate: Lowering the column temperature can increase retention and improve resolution, but will result in a longer run time.[7] Similarly, reducing the flow rate can enhance peak efficiency and resolution.[7]
Q2: My peaks for terephthalic acid and its isomers are tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue, particularly with acidic compounds like terephthalic acid isomers. The primary causes include:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the acidic analytes, causing tailing.[8]
-
Insufficiently Buffered Mobile Phase: If the mobile phase pH is close to the pKa of the analytes, both ionized and non-ionized forms can exist, leading to peak distortion.[8]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[5][9]
-
Sample Overload: Injecting too much sample can saturate the column and cause peak asymmetry.[9]
Troubleshooting Steps:
-
Mobile Phase pH and Buffering: Ensure your mobile phase is adequately buffered at a pH low enough to keep the terephthalic acid isomers in their non-ionized form. Using a buffer concentration of 10-50 mM is typically sufficient.[5]
-
Use a Modern, High-Purity Column: Newer, high-purity silica columns have fewer active silanol groups, which minimizes tailing.[8]
-
Column Flushing and Regeneration: If you suspect column contamination, flush the column with a strong solvent.[9] For reversed-phase columns, this could be a sequence of water, isopropanol, and then hexane, followed by a return to your mobile phase conditions.
-
Guard Column: Employ a guard column to protect your analytical column from contaminants in the sample.[10]
-
Reduce Injection Volume/Concentration: To check for sample overload, try injecting a smaller volume or a more dilute sample.[9]
Q3: I am using Gas Chromatography (GC), but the terephthalic acid isomers are not volatile enough for analysis. What should I do?
A3: Terephthalic acid and its isomers have low volatility due to their carboxylic acid groups. Therefore, a derivatization step is necessary to convert them into more volatile esters prior to GC analysis.
Solution:
-
Derivatization: The most common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another option is esterification to form methyl esters using reagents like BF3 in methanol.[11]
-
Sample Preparation: After derivatization, the sample can be dissolved in a suitable solvent like iso-octane for injection into the GC system.
Experimental Protocols
HPLC Method for Separation of Terephthalic Acid Isomers
This protocol is a general guideline. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A mixed-mode column such as Amaze HA or Coresep SB is recommended for robust separation.[4] Alternatively, a high-purity C18 column with specific mobile phase conditions can be used.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm.[12]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Method for Derivatized Terephthalic Acid Isomers
This protocol requires a derivatization step prior to analysis.
-
Derivatization Step (using BSTFA): a. Accurately weigh the sample into a reaction vial. b. Add a suitable solvent (e.g., pyridine or DMF). c. Add an excess of BSTFA. d. Cap the vial tightly and heat at 60-70°C for 30 minutes. e. Cool the sample to room temperature before injection.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A DB-5MS column (30 m x 0.25 mm x 0.25 µm) or equivalent is suitable.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[13]
-
Injector Temperature: 250°C in splitless mode.[13]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantitative Data Summary
The following tables summarize typical parameters for the HPLC separation of terephthalic acid isomers.
Table 1: Recommended HPLC Columns and Stationary Phases
| Column Name | Stationary Phase Chemistry | Separation Principle | Reference |
| Amaze HA | Mixed-Mode (Reversed-Phase & Anion-Exchange) | Hydrophobicity and Ionic Interactions | [4] |
| Coresep SB | Mixed-Mode (Reversed-Phase & Anion-Exchange) | Hydrophobicity and Ionic Interactions | [4] |
| SHARC 1 | Hydrogen Bonding | Specific Hydrogen Bond Adsorption | [1][2] |
| Waters X-Select HSS T3 | High-Purity C18 | Reversed-Phase | [6] |
| Hypersil GOLD AX | Weak Anion-Exchange | Ionic Interactions | [14] |
Table 2: Example HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Amaze HA | SHARC 1 | Waters X-Select HSS T3 |
| Mobile Phase | ACN/Water/Ammonium Phosphate (pH 2.5) | Acetonitrile/Methanol with Formic Acid & Ammonium Formate | Water/Acetonitrile with 0.1% TFA |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 235 nm | UV at 270 nm | UV at 250 nm |
| Reference | [4] | [1] | [6] |
Visualizations
Caption: A troubleshooting workflow for addressing poor peak resolution and tailing.
Caption: Key factors influencing the chromatographic separation of terephthalic acid isomers.
References
- 1. HPLC Separation of Phthalic Acids using Hydrogen Bonding | SIELC Technologies [sielc.com]
- 2. Terephthalic Acid | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. hplc.eu [hplc.eu]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Iso and Terephthalic Acids Derivitisation - Chromatography Forum [chromforum.org]
- 12. agilent.com [agilent.com]
- 13. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
stability and storage conditions for Terephthalic acid-13C2
This technical support guide provides essential information on the stability and storage of Terephthalic acid-13C2, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] A well-ventilated area is also recommended.[3]
Q2: How should I store solutions of this compound?
The storage conditions for this compound in solution depend on the solvent and the desired storage duration. For short-term storage, refrigeration at 2-8°C is often sufficient. For longer-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. A product data sheet for the deuterated analog, Terephthalic acid-d4, suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[4] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Q3: Is this compound stable at room temperature?
Yes, solid this compound is stable when stored at room temperature under the recommended conditions of a cool, dry, and well-ventilated space.[3] Safety Data Sheets indicate that the compound is stable under recommended storage conditions.[1][3][6]
Q4: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color from white to off-white or yellow, or a change in the physical appearance of the solid. For solutions, precipitation upon warming to room temperature can indicate insolubility or degradation. Purity and integrity can be definitively assessed using analytical techniques such as Mass Spectrometry or NMR to confirm the isotopic enrichment and chemical structure.
Q5: What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[6] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Troubleshooting Guide
Issue 1: The this compound powder will not dissolve.
-
Possible Cause 1: Incorrect Solvent. Terephthalic acid has low solubility in water and many common organic solvents.[7] It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7]
-
Solution 1: Ensure you are using an appropriate solvent. For in vivo studies, a common solvent system is a mixture of DMSO and corn oil.[8]
-
Possible Cause 2: Insufficient Mixing. The compound may require more energy to dissolve.
-
Solution 2: Gentle heating and/or sonication can be used to aid dissolution.[5]
-
Possible Cause 3: Low Purity or Degradation. Impurities or degradation products may have different solubility profiles.
-
Solution 3: If solubility issues persist, verify the purity of the compound using an appropriate analytical method.
Issue 2: I am seeing unexpected peaks in my Mass Spectrometry/NMR analysis.
-
Possible Cause 1: Contamination. The sample may have been contaminated during handling or preparation.
-
Solution 1: Use clean laboratory equipment and high-purity solvents. Prepare a fresh sample, taking care to avoid sources of contamination.
-
Possible Cause 2: Degradation of the Compound. Improper storage or handling may have led to the degradation of this compound.
-
Solution 2: Review the storage conditions and handling procedures. If degradation is suspected, it is recommended to use a fresh vial of the compound.
-
Possible Cause 3: Isotopic Impurity. The product has a specified isotopic purity, typically around 99 atom % 13C.[9] The remaining percentage will be the unlabeled compound.
-
Solution 3: Check the Certificate of Analysis (CoA) for the specified isotopic purity. The presence of the M+0 peak corresponding to the unlabeled terephthalic acid is expected.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Reference |
| Solid | Cool, dry, dark, well-ventilated | Room Temperature | Long-term | [1][2][3] |
| Solution (in DMSO) | Tightly sealed, protected from light | -20°C | 1 month | [4] |
| Solution (in DMSO) | Tightly sealed, protected from light | -80°C | 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile, clean vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle heating may be applied if necessary.[5]
-
Store the stock solution in tightly sealed vials at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Compound Stability
-
Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Analyze an aliquot of the freshly prepared solution using LC-MS or NMR to establish a baseline (t=0) purity and concentration.
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the stored solution.
-
Analyze the aliquot using the same LC-MS or NMR method as the baseline.
-
Compare the purity and concentration data from each time point to the baseline to determine the rate of degradation, if any.
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: Recommended workflow for storage and handling.
References
- 1. dl.iranchembook.ir [dl.iranchembook.ir]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
common interferences in the analysis of terephthalic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of terephthalic acid (TPA).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the analysis of terephthalic acid?
The primary sources of interference in TPA analysis are organic impurities generated during its production process, which involves the oxidation of p-xylene.[1] These impurities often have chemical structures similar to TPA, leading to challenges in separation and accurate quantification.
Q2: Which specific organic impurities are most frequently encountered?
Commonly encountered organic impurities include:
-
Isomers of Phthalic Acid: Isophthalic acid (IPA) and phthalic acid (PA) are common isomeric impurities.[2]
-
Incomplete Oxidation Products: The manufacturing process can result in intermediates from the incomplete oxidation of p-xylene, such as p-toluic acid (p-TA), 4-carboxybenzaldehyde (4-CBA), and p-tolualdehyde (p-TOL).[1][3][4]
-
Byproducts from Feedstock Impurities: Impurities present in the p-xylene feedstock, like o-xylene and m-xylene, can lead to the formation of benzoic acid (BA) and trimellitic acid (TMA).[1][3]
-
Other Related Substances: Other potential impurities include 4-hydroxymethylbenzoic acid.[3][4]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Terephthalic Acid and Its Impurities
Symptoms:
-
Co-eluting peaks for TPA and impurities.
-
Broad or asymmetric peak shapes.
-
Inability to accurately quantify individual components.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For HPLC, consider using a C18 column or a mixed-mode column with both reversed-phase and anion-exchange properties for better separation of aromatic carboxylic acids.[2][5] |
| Suboptimal Mobile Phase Composition | Adjusting the pH of the mobile phase can improve the separation of acidic impurities.[1] For HPLC, a gradient elution with a buffer solution (e.g., ammonium acetate-acetic acid) can enhance resolution.[6] |
| Matrix Effects | Complex sample matrices can interfere with the separation.[7] Implement a sample clean-up procedure or use a sample preparation technique like solid-phase extraction (SPE) to minimize matrix effects. |
| Derivatization Issues (for GC) | Incomplete or inconsistent derivatization (e.g., trimethylsilylation) can lead to poor peak shape and inaccurate results.[1][3] Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. |
Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting logic for addressing poor chromatographic peak resolution.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis
This method is suitable for the simultaneous determination of TPA and its common organic impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 2.1 mm, 3 µm).[6]
2. Reagents:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Ammonium acetate-acetic acid buffer (100 mmol/L, pH 4.70).[6]
3. Chromatographic Conditions:
-
Mobile Phase: Gradient elution using a mixture of methanol, water, and the buffer.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 2 µL.[6]
4. Sample Preparation:
-
Dissolve the TPA sample in a suitable solvent (e.g., a mixture of the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) with Derivatization for Impurity Analysis
This method is effective for the analysis of various organic impurities after converting them to more volatile derivatives.
1. Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of derivatized organic acids.
2. Reagents:
-
Pyridine.[1]
-
Derivatizing agent: e.g., a mixture of 99% bis(trimethylsilyl)trifluoroacetamide and 1% trimethylchlorosilane.[3]
-
Internal standard.
3. Derivatization Procedure (Trimethylsilylation):
-
Dissolve the TPA sample in pyridine.[1]
-
Add the derivatizing agent and the internal standard solution.
-
Heat the mixture to ensure complete reaction.
-
The resulting solution containing the trimethylsilyl derivatives is then injected into the GC.
4. GC Conditions:
-
The specific temperature program and other GC parameters should be optimized for the separation of the target analytes.
Data Presentation
Table 1: Common Organic Impurities in Terephthalic Acid Analysis
| Impurity | Abbreviation | Source | Analytical Challenge |
| p-Toluic Acid | p-TA | Incomplete oxidation of p-xylene[1] | Similar polarity to other carboxylic acids. |
| 4-Carboxybenzaldehyde | 4-CBA | Incomplete oxidation of p-xylene[1][6] | Can act as a chain terminator in polymerization.[6] |
| Benzoic Acid | BA | Byproduct from toluene impurity in feedstock or decarboxylation[6][8] | Can co-elute with other early-eluting compounds. |
| Isophthalic Acid | IPA | Isomer of TPA[2] | Structurally very similar to TPA, requiring high-resolution separation. |
| Phthalic Acid | PA | Isomer of TPA[2] | Structurally very similar to TPA. |
| Trimellitic Acid | TMA | Oxidation of pseudocumene impurity in feedstock[1] | Higher polarity can lead to different chromatographic behavior. |
Visualization of Analytical Workflow
References
- 1. KR100239318B1 - Method of analyzing organic impurities in terephthalic acid - Google Patents [patents.google.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Analysis of Organic Impurities in Terephthalic Acid Manufacturing Process -Applied Chemistry for Engineering | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Micellar liquid chromatography of terephthalic acid impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Terephthalic Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of terephthalic acid.
Troubleshooting Guide
Question: Why is my terephthalic acid peak tailing in my HPLC chromatogram?
Answer:
Peak tailing for terephthalic acid in reversed-phase HPLC is a common issue that can compromise the accuracy and resolution of your analysis. The primary causes are often related to secondary chemical interactions between terephthalic acid and the stationary phase, as well as suboptimal mobile phase conditions. Here are the most frequent reasons for this phenomenon:
-
Secondary Interactions with Residual Silanols: Silica-based C18 columns, the workhorses of reversed-phase chromatography, can have residual silanol groups (-Si-OH) on their surface. At mobile phase pH values above their pKa (typically around 3-4), these silanols can become ionized (-Si-O⁻). The ionized carboxyl groups of terephthalic acid can then engage in secondary ionic interactions with these sites, leading to a mixed-mode retention mechanism and resulting in peak tailing.
-
Mobile Phase pH Close to Analyte pKa: Terephthalic acid is a dicarboxylic acid with two pKa values: pKa1 = 3.54 and pKa2 = 4.46.[1][2] When the mobile phase pH is close to these pKa values, a mixture of ionized and non-ionized forms of terephthalic acid will exist in equilibrium.[3] This can lead to peak broadening and tailing as the different forms interact differently with the stationary phase.
-
Insufficient Mobile Phase Buffer Capacity: If the buffer concentration in your mobile phase is too low, it may not be able to maintain a consistent pH throughout the column, especially upon injection of the sample. This can lead to inconsistent ionization of both the analyte and residual silanols, contributing to peak asymmetry.
-
Column Degradation or Contamination: Over time, HPLC columns can degrade or become contaminated with strongly retained sample components. This can lead to a loss of stationary phase, exposure of more active silanol sites, or blockages in the column frit, all of which can cause peak tailing.[4]
-
Extra-Column Effects: Peak tailing can also be caused by issues outside of the column. Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, leading to band broadening and peak tailing.[5]
Question: How can I eliminate peak tailing for terephthalic acid?
Answer:
A systematic approach to troubleshooting is the most effective way to eliminate peak tailing. Here are the recommended steps:
1. Mobile Phase Optimization:
-
Adjust Mobile Phase pH: The most critical parameter to control is the mobile phase pH. To ensure terephthalic acid is in a single, non-ionized form and to suppress the ionization of residual silanols, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the first pKa of terephthalic acid (pKa1 ≈ 3.54). A target pH of 2.0-2.5 is often effective.[4]
-
Use an Acidic Additive: Incorporating a small amount of an acidic modifier into your mobile phase is standard practice for analyzing acidic compounds like terephthalic acid. Trifluoroacetic acid (TFA), formic acid, and phosphoric acid are commonly used.[4][6] Studies have shown that a mobile phase containing 0.1% TFA can provide excellent peak shapes and resolution for terephthalic acid and its impurities.[4]
-
Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient, typically in the range of 10-50 mM, to maintain a stable pH.
2. Column Selection and Care:
-
Use a High-Purity, End-capped Column: Modern HPLC columns are often manufactured with high-purity silica (Type B) and are "end-capped" to block a significant portion of the residual silanol groups. Using such a column can dramatically reduce peak tailing.
-
Consider Alternative Stationary Phases: If peak tailing persists, consider using a column with a different stationary phase chemistry. Polymer-based or hybrid silica-organic columns are less prone to silanol interactions.
-
Column Flushing and Regeneration: If you suspect column contamination, flush the column with a series of strong solvents. Refer to the column manufacturer's instructions for recommended regeneration procedures.
3. System and Sample Considerations:
-
Minimize Extra-Column Volume: Use short, narrow-bore tubing (e.g., 0.12 mm I.D.) to connect the components of your HPLC system. Ensure all fittings are properly made to avoid dead volume.
-
Sample Solvent Compatibility: Whenever possible, dissolve your terephthalic acid standard and samples in the initial mobile phase composition. Injecting in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Check for Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for terephthalic acid analysis?
A1: A good starting point for the analysis of terephthalic acid would be a reversed-phase method using a C18 column. Here is a recommended starting protocol:
| Parameter | Recommendation |
| Column | High-purity, end-capped C18 (e.g., Waters X-Select HSS T3), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm or 254 nm |
| Injection Volume | 10 µL |
Q2: Which acidic additive is best for improving the peak shape of terephthalic acid?
A2: While several acidic additives can be effective, trifluoroacetic acid (TFA) is often reported to provide the best peak shape and resolution for terephthalic acid and its related impurities.[4] A study comparing different acidic additives found that a mobile phase containing 0.1% TFA yielded the highest resolution and most symmetrical peaks.[4] However, the choice of additive may also depend on other factors, such as compatibility with mass spectrometry detection (formic acid is often preferred in this case).[6]
Data Summary: Effect of Mobile Phase Additive on Peak Shape
| Mobile Phase Additive (0.1%) | Resulting Mobile Phase pH (approx.) | Observed Effect on Terephthalic Acid Peak Shape |
| Trifluoroacetic Acid (TFA) | ~2.0 | Excellent peak symmetry and resolution |
| Phosphoric Acid | ~2.3 | Good peak shape, but may be less sharp than with TFA |
| Formic Acid | ~2.7 | Generally good peak shape, but may show some tailing compared to TFA |
This table is a qualitative summary based on findings reported in the literature.[7]
Q3: Can I use a different type of chromatography for terephthalic acid analysis?
A3: Yes, while reversed-phase HPLC is the most common technique, other methods can also be used. Anion-exchange chromatography can be effective for separating terephthalic acid from other acidic impurities.[8] Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, has also been successfully applied.
Visual Troubleshooting Guide
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing of terephthalic acid.
Chemical Interactions Leading to Peak Tailing
Caption: The chemical interactions that can lead to peak tailing for terephthalic acid.
References
- 1. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. helixchrom.com [helixchrom.com]
Technical Support Center: Troubleshooting Calibration Curve Issues with 13C Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using 13C-labeled internal standards (IS) for quantitative analysis.
Section 1: Non-Linearity of Calibration Curves
One of the most common issues is a calibration curve that deviates from linearity, which can compromise the accuracy of quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear, especially at high concentrations?
A1: Non-linearity at the upper end of the curve is often due to detector saturation or ion suppression effects.[1] When the concentration of the analyte is too high, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response.[1]
Troubleshooting Steps:
-
Dilute Upper-Level Standards: Dilute the high-concentration calibration standards to bring them within the linear dynamic range of the detector.[1]
-
Optimize MS Detector Parameters: Reduce the detector gain or shorten the dwell time to decrease signal intensity.[1]
-
Use a Less Abundant Isotope/Transition: If possible, monitor a less intense product ion for the analyte at higher concentrations to avoid saturation.[1]
Q2: My curve is non-linear at the lower end. What could be the cause?
A2: Non-linearity at the lower limit of quantification (LLOQ) can be caused by several factors, including background interference, analyte adsorption to surfaces, or issues with the integration of small peaks.
Troubleshooting Steps:
-
Check for Background Interference: Analyze a blank sample (matrix without analyte or IS) to check for any interfering peaks at the retention time of your analyte.
-
Improve Sample Preparation: Enhance sample clean-up procedures to remove matrix components that may interfere with the analysis.[1]
-
Optimize Chromatography: Adjust the chromatographic method to better separate the analyte from any interfering peaks.
Q3: Could cross-contribution between the analyte and the 13C internal standard cause non-linearity?
A3: Yes, this is a critical issue. The naturally occurring isotopes of the analyte can contribute to the signal of the 13C-labeled internal standard, and vice-versa.[2][3] This "cross-talk" can lead to a non-linear response, particularly if the concentration of the internal standard is too low relative to the analyte.[3][4]
Troubleshooting Steps:
-
Assess Cross-Contribution Experimentally: Prepare and analyze a set of calibration standards without the internal standard to measure the analyte's contribution to the IS mass channel.[2] Similarly, analyze a solution of the pure internal standard to check its contribution to the analyte channel.
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can often minimize the relative impact of the analyte's isotopic contribution.[2][5]
-
Select a Better IS Transition: If possible, choose a precursor-product ion transition for the internal standard that is less likely to have interference from the analyte's natural isotopes.[2]
Section 2: Poor Reproducibility and High Variability
Inconsistent results between runs or high variability among replicates are common challenges that can undermine confidence in the data.
Frequently Asked Questions (FAQs)
Q1: Why is the response of my 13C internal standard highly variable between samples?
A1: High variability in the internal standard response often points to inconsistent matrix effects.[6] While 13C internal standards are excellent at compensating for matrix effects, significant variations in the sample matrix composition can still lead to differential ion suppression or enhancement between the analyte and the IS.[7] Inconsistent sample preparation can also be a major contributor.[8]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the degree of ion suppression or enhancement in different lots of the biological matrix.[6]
-
Standardize Sample Preparation: Ensure that all sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are performed consistently across all samples.
-
Optimize Chromatography: Ensure that the analyte and the 13C internal standard co-elute perfectly.[9] Even slight separations in retention time can expose them to different matrix effects. 13C-labeled standards are generally preferred over deuterated standards as they are less likely to exhibit chromatographic shifts.[9][10]
Q2: My results are not reproducible from day to day. What should I check?
A2: Day-to-day irreproducibility can stem from instrument performance, environmental factors, or the stability of your reagents and standards.
Troubleshooting Steps:
-
Perform System Suitability Tests: Before each run, inject a standard solution to verify the performance of the LC-MS system, including retention time stability, peak shape, and detector sensitivity.
-
Check Stock Solution Stability: Ensure that your stock solutions of the analyte and internal standard are stored correctly and have not degraded. Prepare fresh stock solutions if in doubt.
-
Verify Instrument Settings: Confirm that all instrument parameters, such as mobile phase composition, gradient, flow rate, and mass spectrometer settings, are identical to the validated method.[11]
Quantitative Data Summary
| Parameter | Typical Acceptance Criteria | Potential Impact of Deviation |
| Calibration Curve Linearity (R²) | > 0.99 | Poor linearity can lead to inaccurate quantification. |
| Internal Standard Response Variation | Typically within ±20-30% across the run | High variation suggests inconsistent matrix effects or sample preparation. |
| Analyte Contribution to IS Signal | < 5% of the IS response at the working concentration | Higher contribution can cause non-linearity.[12] |
| IS Contribution to Analyte Signal | < 20% of the analyte response at the LLOQ | Higher contribution can elevate the baseline and affect the LLOQ.[12] |
Section 3: Experimental Protocols
Detailed methodologies for key troubleshooting experiments.
Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement from the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[13]
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
-
Interpretation: The variability of the Matrix Factor across different lots of the biological matrix will indicate the robustness of the method.
Protocol 2: Assessment of Cross-Contribution
Objective: To determine the extent of signal interference between the analyte and the 13C internal standard.
Methodology:
-
Prepare Two Sets of Samples:
-
Set 1 (Analyte Contribution): Prepare a series of calibration standards of the analyte without adding the internal standard.
-
Set 2 (IS Contribution): Prepare a sample containing only the internal standard at its working concentration.
-
-
Analyze the Samples:
-
Analyze Set 1 and monitor the mass transition of the internal standard.
-
Analyze Set 2 and monitor the mass transition of the analyte.
-
-
Calculate Cross-Contribution:
-
Analyte to IS (%): (Response of IS in the highest analyte standard / Response of IS at its working concentration) x 100.
-
IS to Analyte (%): (Response of analyte in the IS-only sample / Response of analyte at the LLOQ) x 100.
-
-
Interpretation: Use the acceptance criteria in the table above to determine if the level of cross-contribution is acceptable.
Section 4: Visual Troubleshooting Guides
Diagram 1: General Troubleshooting Workflow
Caption: A general workflow for troubleshooting calibration curve issues.
Diagram 2: Logic for Diagnosing Non-Linearity
References
- 1. benchchem.com [benchchem.com]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ionization Efficiency for Terephthalic Acid-13C2 in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry analysis of Terephthalic acid-13C2.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for analyzing this compound?
A1: Electrospray ionization (ESI) in negative ion mode is the most common and effective method for analyzing this compound. The carboxylic acid groups are readily deprotonated to form the [M-H]⁻ ion.
Q2: I am observing a weak signal for this compound. What are the initial steps to improve it?
A2: Start by ensuring your mass spectrometer is properly tuned and calibrated. Then, focus on optimizing the ESI source parameters. Key parameters to adjust include the capillary voltage, nebulizer gas pressure, and desolvation gas temperature and flow rate. A systematic optimization of these parameters can significantly enhance signal intensity.
Q3: What mobile phase composition is recommended for LC-MS analysis of this compound?
A3: A typical mobile phase for reversed-phase chromatography of Terephthalic acid involves a gradient of methanol or acetonitrile with water. To improve peak shape and ionization efficiency, it is crucial to add a modifier. A low concentration of a weak organic acid, such as 0.1% formic acid, in the mobile phase can aid in achieving good chromatography.
Q4: Can derivatization improve the detection of this compound?
A4: Yes, derivatization can be a powerful strategy to enhance sensitivity, especially if you are experiencing issues with negative mode ESI. Derivatizing the carboxylic acid groups can reverse the polarity, allowing for detection in the more sensitive positive ion mode. However, this adds an extra step to your sample preparation and should be considered if other optimization strategies fail.
Q5: What are the expected m/z values for this compound in negative ESI mode?
A5: Terephthalic acid has a molecular weight of approximately 166.13 g/mol . For this compound, the molecular weight will be approximately 168.12 g/mol . In negative ESI mode, you should look for the deprotonated molecule [M-H]⁻. Therefore, the expected m/z would be approximately 167.11.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Very Low Signal | 1. Instrument not properly tuned/calibrated.2. Incorrect ionization mode selected.3. Clogged ESI needle or sample line.4. Inappropriate ESI source parameters.5. Sample concentration is too low. | 1. Perform routine tuning and calibration of the mass spectrometer.2. Ensure you are operating in negative ion mode for ESI.3. Clean or replace the ESI needle and check for blockages in the sample flow path.4. Systematically optimize capillary voltage, nebulizer pressure, and desolvation gas temperature/flow.5. Prepare a fresh, more concentrated standard to verify instrument response. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH.2. Column overload.3. Secondary interactions with the column stationary phase. | 1. Add a small amount of a weak organic acid (e.g., 0.1% formic acid) to the mobile phase to ensure complete protonation of the analyte during separation.2. Reduce the injection volume or dilute the sample.3. Consider a different column chemistry or mobile phase composition. |
| High Background Noise or Contamination | 1. Contaminated mobile phase or LC system.2. Carryover from previous injections.3. Impure standards or reagents. | 1. Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly.2. Implement a robust needle and column wash protocol between injections.3. Use high-purity certified standards and reagents. |
| Inconsistent Retention Times | 1. Unstable pump performance or leaks.2. Column temperature fluctuations.3. Changes in mobile phase composition. | 1. Check the LC pump for pressure fluctuations and inspect for any leaks in the system.2. Use a column oven to maintain a stable temperature.3. Ensure consistent and accurate mobile phase preparation. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Terephthalic Acid
This protocol is adapted from a validated method for the determination of terephthalic acid in food simulants.[1] this compound can be used as an internal standard in this assay.
1. Sample Preparation:
-
If working with a complex matrix, a solid-phase extraction (SPE) may be necessary.
-
For liquid samples, a simple dilution with the initial mobile phase may be sufficient.
-
Spike the sample with a known concentration of this compound internal standard.
2. LC Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. MS/MS Parameters (Negative ESI):
-
Ion Source: Agilent Jet Stream ESI
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| Terephthalic Acid | 165.0 | 121.0 | 80 | 10 |
| This compound (Internal Standard) | 167.0 | 123.0 | 80 | 10 |
4. Quantification:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of Terephthalic acid in the unknown samples using the calibration curve.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for terephthalic acid from a validated LC-MS/MS method.[1]
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Terephthalic Acid (PTA) | 3.9 | 12.5 |
Visualizations
Caption: Experimental workflow for the quantification of Terephthalic acid using LC-MS/MS with an internal standard.
Caption: Troubleshooting decision tree for low or no signal intensity.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Terephthalic Acid: Stable Isotope Labeled vs. Structural Analog Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The validation of bioanalytical methods ensures the reliability and reproducibility of the data generated. A critical component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the choice of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis.
This guide provides a comparative overview of two common approaches for the bioanalytical method validation of Terephthalic acid: the use of a stable isotope-labeled (SIL) internal standard, Terephthalic acid-13C2, versus a structural analog internal standard. The use of a SIL internal standard is widely considered the gold standard in quantitative bioanalysis by mass spectrometry due to the similar physicochemical properties between the analyte and the internal standard, which helps to compensate for variability and leads to improved accuracy and precision.[1][2] In contrast, a structural analog, while a viable alternative, may exhibit different extraction recovery, matrix effects, and ionization efficiency, potentially impacting method performance.[3]
Performance Characteristics Comparison
The following tables summarize the typical performance characteristics of two distinct bioanalytical methods for Terephthalic acid. "Method 1" represents a state-of-the-art approach utilizing a stable isotope-labeled internal standard, while "Method 2" provides a viable alternative using a structural analog. The data presented for Method 1 illustrates the generally accepted improvements in precision and accuracy when employing a SIL internal standard.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method 1: LC-MS/MS with this compound IS | Method 2: LC-MS/MS with Structural Analog IS | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Signal-to-Noise > 10 |
| Limit of Detection (LOD) | 0.3 ng/mL | 1.5 ng/mL | Signal-to-Noise > 3 |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method 1: LC-MS/MS with this compound IS | Method 2: LC-MS/MS with Structural Analog IS | Acceptance Criteria |
| Intra-day Precision (%CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 6% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 5% | ± 10% | Within ± 15% (± 20% at LLOQ) |
| Recovery | 95 - 105% | 85 - 110% | Consistent, precise, and reproducible |
Experimental Protocols
Detailed methodologies for the validation of each analytical method are provided below. These protocols outline the steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Method 1: LC-MS/MS with this compound Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity LC or equivalent.[4]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Terephthalic acid: Precursor Ion > Product Ion (specific m/z to be determined).
-
This compound: Precursor Ion > Product Ion (specific m/z to be determined, +2 Da shift from analyte).
-
-
Source Parameters: Optimized for maximum signal intensity.
-
Method 2: LC-MS/MS with a Structural Analog Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a structural analog internal standard solution (e.g., ortho-phthalic acid, 1 µg/mL in methanol).[4]
-
Perform protein precipitation as described in Method 1.
-
Proceed with evaporation and reconstitution as in Method 1.
-
-
Chromatographic Conditions:
-
Identical to Method 1 to ensure co-elution or baseline separation as required by the specific analog.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI, Negative Mode.
-
MRM Transitions:
-
Terephthalic acid: Precursor Ion > Product Ion (specific m/z to be determined).
-
Structural Analog IS: Precursor Ion > Product Ion (specific m/z to be determined for the analog).
-
-
Source Parameters: Optimized for both the analyte and the internal standard.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for bioanalytical method validation and the logical principle behind using an internal standard.
Caption: A generalized experimental workflow for the quantification of Terephthalic acid in a biological matrix.
Caption: The logical principle of using an internal standard to correct for analytical variability.
References
A Head-to-Head Comparison: Terephthalic acid-13C2 versus Deuterium-Labeled Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Terephthalic acid-13C2 and its deuterium-labeled counterparts, supported by experimental principles and data from analogous studies, to inform the selection of the most suitable standard for your analytical needs.
In isotope dilution mass spectrometry (IDMS), the ideal internal standard is chemically and physically identical to the analyte, differing only in mass. This ensures it behaves identically during sample preparation, chromatography, and ionization, thereby accurately compensating for variations. While both carbon-13 (¹³C) and deuterium (D) labeled standards are widely used, their inherent properties lead to significant performance differences.
Key Performance Differences: A Data-Driven Comparison
The superiority of ¹³C-labeled internal standards, such as this compound, is evident across several key performance parameters. The following table summarizes quantitative data from various studies that highlight the performance differences between ¹³C-labeled and deuterated internal standards. While this data is not specific to terephthalic acid, it is illustrative of the expected performance advantages.
| Performance Parameter | Deuterium (²H) Labeled Standard | This compound (¹³C-Labeled) | Key Findings & Advantages of this compound |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[1] | Perfect co-elution provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons from the solvent, especially at labile positions.[2] | The ¹³C label is integrated into the carbon skeleton of the molecule and is not susceptible to exchange. | Greater isotopic stability ensures the integrity of the standard throughout the analytical process, preventing inaccuracies. |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching and differential matrix effects. One study reported a 40% error in an example.[1] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%, compared to 96.8% and 8.6% for a deuterated standard.[1] | The closer physicochemical properties of ¹³C-labeled standards to the analyte result in more reliable and reproducible quantification.[1] |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[2] | Excellently corrects for matrix effects due to identical elution profiles with the analyte.[2] | This compound is the superior choice for complex biological matrices where significant matrix effects are anticipated. |
Experimental Protocols
A robust and validated experimental protocol is crucial for accurate quantification. The following is a representative protocol for the quantification of terephthalic acid in a biological matrix using an isotope dilution LC-MS/MS method.
Sample Preparation
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the sample (e.g., plasma, urine) to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound or the deuterium-labeled standard working solution to each sample.
-
Protein Precipitation/Extraction: Add a protein precipitation solvent (e.g., acetonitrile, methanol) to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically suitable for the separation of terephthalic acid.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds like terephthalic acid.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Terephthalic Acid: Monitor the transition from the precursor ion (m/z 165.0) to a specific product ion.
-
This compound: Monitor the transition from the precursor ion (m/z 167.0) to its corresponding product ion.
-
Deuterium-Labeled Terephthalic Acid (e.g., d4): Monitor the transition from the precursor ion (m/z 169.0) to its corresponding product ion.
-
-
Quantification
The concentration of terephthalic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated.
References
A Comparative Guide to the Quantification of Terephthalic Acid: Evaluating Accuracy and Precision with Terephthalic acid-13C2 and Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of terephthalic acid, the choice of analytical methodology is critical. This guide provides a comparative overview of using the stable isotope-labeled internal standard, Terephthalic acid-13C2, against other analytical approaches. While direct, publicly available validation data for methods employing this compound is limited, this guide will delineate its expected performance based on established principles of isotope dilution mass spectrometry and contrast it with documented data from alternative quantification techniques.
Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry.[1] this compound, as a 13C-labeled form of terephthalic acid, is designed for use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1] The primary advantage of using a stable isotope-labeled internal standard is its ability to mimic the analyte of interest throughout the analytical process, including sample extraction, derivatization, and ionization, thereby compensating for matrix effects and procedural losses.
Performance Comparison: this compound vs. Alternative Methods
The following tables summarize the expected performance of quantification using this compound and the reported performance of alternative methods.
Table 1: Comparison of Quantitative Performance
| Performance Metric | Method using this compound (Expected) | Alternative Method 1: LC-MS with Structural Analog IS | Alternative Method 2: HPLC-UV | Alternative Method 3: GC-FID |
| Analyte | Terephthalic acid | Terephthalic acid isopropylamide | Terephthalic acid | Phthalic acid isomers |
| Internal Standard | This compound | Terephthalic acid isobutylamide | None | Not specified |
| Accuracy (Recovery) | High (typically 90-110%) | Not Reported | 70-72%[2] | Not Reported |
| Precision (RSD) | High (typically <15%) | Not Reported | Not Reported | Not Reported |
| Linearity (r²) | High (typically >0.99) | Not Reported | Not Reported | Not Reported |
| Limit of Detection (LOD) | Low | Not Reported | 0.180 - 1.53 ppm[3] | Not Reported |
| Limit of Quantification (LOQ) | Low | 30 ng/mL[4] | 0.549 - 3.45 ppm[3] | 20 ng[5] |
Note: The performance metrics for the method using this compound are expected values based on the common performance of stable isotope dilution mass spectrometry methods.
Experimental Protocols
Method 1: Quantification of a Terephthalic Acid Derivative using a Structural Analog Internal Standard by LC-MS
This method was developed for the determination of terephthalic acid isopropylamide in human urine.[4]
-
Sample Preparation: Solid-phase extraction with C18 cartridges was used to extract the analyte and internal standard from urine samples.
-
Internal Standard: Terephthalic acid isobutylamide was used as the internal standard.
-
Instrumentation: Liquid chromatography coupled with a single quadrupole mass spectrometer (LC-MS).
-
Quantification: The quantification limit was reported to be 30 ng/mL in urine.[4]
Method 2: Quantification of Terephthalic Acid by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method was established for the analysis of terephthalic acid migration from PET bottles into edible oils.[2]
-
Sample Preparation: Migration studies were performed by incubating PET containers with different types of commercial oils for 10 days at 49 °C.
-
Instrumentation: High-pressure liquid chromatography with a diode array detector (HPLC-DAD).
-
Quantification: The method's recovery for terephthalic acid was reported to be between 70% and 72%.[2]
Method 3: Quantification of Terephthalic Acid and its Impurities by Micellar Liquid Chromatography (MLC)
This method was developed for the separation and quantification of terephthalic acid and eight of its major aromatic acid impurities.[3]
-
Instrumentation: A C18 column with an acidic 1% sodium dodecyl sulfate (SDS) mobile phase and a step flow rate gradient.
-
Quantification: The limits of detection for the nine acids ranged from 0.180 to 1.53 ppm, and the limits of quantitation ranged from 0.549 to 3.45 ppm.[3]
Workflow and Pathway Diagrams
Experimental Workflow for Isotope Dilution Mass Spectrometry
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Logical Relationship of Analytical Performance
Caption: Key parameters determining the reliability of an analytical method.
References
Guide to Inter-Laboratory Comparison of Terephthalic Acid Analysis
This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of terephthalic acid (TPA), a critical quality control process for researchers, scientists, and professionals in drug development and polymer chemistry. The accurate quantification of TPA and its impurities is paramount in ensuring the quality and performance of end-products, such as polyethylene terephthalate (PET).
This document outlines the methodologies employed in a typical proficiency testing (PT) scheme, presents illustrative data from a hypothetical inter-laboratory study, and offers detailed experimental protocols. The goal is to provide a framework for understanding the variability in analytical results among different laboratories and to highlight the importance of standardized procedures.
Overview of Inter-Laboratory Comparison
Inter-laboratory comparison studies are essential for quality assurance in analytical laboratories.[1] They allow individual laboratories to assess their performance by comparing their results against those of other laboratories and a reference value.[1] Organizations like ASTM International offer proficiency testing programs for purified terephthalic acid (PTA), providing a statistical quality assurance tool for laboratories worldwide.[2][3][4][5] Participation in such programs helps laboratories to maintain high performance, satisfy accreditation requirements, and ensure their results are consistent with other producers and users.[2][3]
The primary objectives of a TPA inter-laboratory comparison are:
-
To evaluate the proficiency of participating laboratories in quantifying TPA and its key impurities.
-
To assess the reproducibility and reliability of standard analytical methods.
-
To identify potential analytical challenges and areas for method improvement.
The workflow of a typical proficiency testing program is depicted below.
Hypothetical Inter-Laboratory Study Results
Due to the confidential nature of proficiency testing data, the following tables present results from a hypothetical inter-laboratory comparison involving 10 laboratories. The study focuses on the determination of the purity of terephthalic acid and the concentration of a critical impurity, p-toluic acid, in a supplied sample. Performance is evaluated using z-scores, which indicate how many standard deviations a result is from the consensus value. A z-score between -2 and +2 is generally considered satisfactory.
Table 1: Inter-Laboratory Results for Terephthalic Acid Purity
| Laboratory ID | Reported Purity (%) | Mean Purity (%) | Standard Deviation | z-Score | Performance |
| Lab 1 | 99.98 | 99.95 | 0.02 | 1.5 | Satisfactory |
| Lab 2 | 99.92 | 99.95 | 0.02 | -1.5 | Satisfactory |
| Lab 3 | 99.96 | 99.95 | 0.02 | 0.5 | Satisfactory |
| Lab 4 | 99.89 | 99.95 | 0.02 | -3.0 | Unsatisfactory |
| Lab 5 | 99.95 | 99.95 | 0.02 | 0.0 | Satisfactory |
| Lab 6 | 99.97 | 99.95 | 0.02 | 1.0 | Satisfactory |
| Lab 7 | 99.94 | 99.95 | 0.02 | -0.5 | Satisfactory |
| Lab 8 | 99.99 | 99.95 | 0.02 | 2.0 | Satisfactory |
| Lab 9 | 99.93 | 99.95 | 0.02 | -1.0 | Satisfactory |
| Lab 10 | 99.91 | 99.95 | 0.02 | -2.0 | Satisfactory |
| Consensus | - | 99.95 | 0.02 | - | - |
Table 2: Inter-Laboratory Results for p-Toluic Acid Impurity
| Laboratory ID | Reported Conc. (mg/kg) | Mean Conc. (mg/kg) | Standard Deviation | z-Score | Performance |
| Lab 1 | 155 | 150 | 5 | 1.0 | Satisfactory |
| Lab 2 | 148 | 150 | 5 | -0.4 | Satisfactory |
| Lab 3 | 152 | 150 | 5 | 0.4 | Satisfactory |
| Lab 4 | 162 | 150 | 5 | 2.4 | Questionable |
| Lab 5 | 150 | 150 | 5 | 0.0 | Satisfactory |
| Lab 6 | 145 | 150 | 5 | -1.0 | Satisfactory |
| Lab 7 | 158 | 150 | 5 | 1.6 | Satisfactory |
| Lab 8 | 146 | 150 | 5 | -0.8 | Satisfactory |
| Lab 9 | 153 | 150 | 5 | 0.6 | Satisfactory |
| Lab 10 | 149 | 150 | 5 | -0.2 | Satisfactory |
| Consensus | - | 150 | 5 | - | - |
Experimental Protocols
The following are detailed methodologies for the determination of TPA purity (via acid number) and the quantification of impurities like p-toluic acid and 4-carboxybenzaldehyde (4-CBA) by High-Performance Liquid Chromatography (HPLC). These protocols are based on established ASTM standard test methods.
This method determines the purity of TPA by titrating it with a standardized solution of potassium hydroxide (KOH). The acid number is expressed as milligrams of KOH per gram of sample.
Apparatus:
-
Automatic Potentiometric Titrator
-
Glass indicating electrode and a reference electrode (or a combination electrode)
-
Analytical Balance (readable to 0.1 mg)
Reagents:
-
Pyridine (Reagent Grade)
-
Deionized Water (ASTM Type I)
-
Potassium Hydroxide (KOH) solution, 0.5 M, standardized
-
Oxalic Acid (for standardization)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the TPA sample into a beaker.
-
Dissolution: Add 50 mL of pyridine to the beaker and stir until the sample is completely dissolved.
-
Titration: Dilute the solution with 50 mL of deionized water. Titrate the solution potentiometrically with the standardized 0.5 M KOH solution using the automatic titrator.
-
Endpoint Detection: The endpoint is taken at the well-defined inflection in the resulting titration curve.
-
Calculation: The acid number is calculated automatically by the titrator software. The theoretical acid number for pure TPA is 675.5 mg KOH/g.[1]
The logical flow for determining TPA purity is illustrated in the diagram below.
This method is suitable for the quantitative determination of p-toluic acid (p-TOL) and 4-carboxybenzaldehyde (4-CBA) in PTA.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Weak anion exchange column.
-
Analytical Balance (readable to 0.1 mg).
Reagents:
-
Ammonium Hydroxide solution (e.g., 0.2 M)
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile)
-
High-purity TPA, p-TOL, and 4-CBA standards for calibration.
Procedure:
-
Standard Preparation: Prepare a stock solution of p-TOL and 4-CBA in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh about 0.5 g of the TPA sample into a volumetric flask. Dissolve the sample in a specified volume of ammonium hydroxide solution.
-
Chromatographic Conditions:
-
Column: Weak anion exchange column
-
Mobile Phase: Isocratic or gradient elution with a buffered mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector Wavelength: Set to a wavelength suitable for the detection of both impurities (e.g., 240 nm).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the peaks for p-TOL and 4-CBA based on their retention times. Quantify the concentrations using the calibration curve generated from the standard solutions.
The relationship between the analytical components for impurity analysis is shown below.
Conclusion
Inter-laboratory comparisons are a cornerstone of quality assurance for the analysis of terephthalic acid. They provide an objective means for laboratories to evaluate and improve their analytical performance. While actual proficiency testing data is confidential, the hypothetical results and detailed protocols presented in this guide offer valuable insights into the process. By adhering to standardized methods and participating in such programs, laboratories can enhance the accuracy and reliability of their TPA analysis, thereby ensuring the quality of materials used in research, drug development, and industrial applications.
References
A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of Terephthalic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of terephthalic acid (TPA), a key monomer in the production of polymers like polyethylene terephthalate (PET), is crucial. The choice of analytical methodology is paramount for achieving reliable results. This guide provides a detailed comparison of two powerful techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of terephthalic acid, supported by experimental data and protocols.
At a Glance: LC-MS vs. GC-MS for Terephthalic Acid Analysis
| Parameter | LC-MS | GC-MS |
| Sample Volatility | Not required | Derivatization required to increase volatility |
| Sample Preparation | Simpler, often direct injection after dilution or solid-phase extraction | More complex, involves derivatization |
| Analysis Time | Generally shorter due to less complex sample preparation | Can be longer due to the derivatization step |
| Sensitivity (LOD/LOQ) | High, with reported LOD as low as 2.9 ng/mL and LOQ of 9.9 ng/mL[1] | High, with a reported lower determination limit of 20 ng[2] |
| Matrix Effects | Can be significant, requiring careful method development | Can be less prone to certain matrix effects |
| Typical Application | Analysis of TPA in aqueous samples, biological matrices, and as a product of PET degradation[1][3][4] | Analysis of organic impurities in TPA production and phthalic acid isomers[2][5] |
Experimental Workflow: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for the analysis of terephthalic acid using LC-MS and GC-MS.
Detailed Experimental Protocols
LC-MS Method
This protocol is based on a method for the determination of terephthalic acid in the context of PET microplastics analysis.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition C18 solid-phase extraction (SPE) cartridges with 12 mL of HPLC-grade methanol, followed by 12 mL of HPLC-grade water.[1]
-
Load the aqueous sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the terephthalic acid with methanol.
-
Filter the eluate through a 0.22 µm PTFE syringe filter before injection into the LC-MS/MS system.[1]
2. Liquid Chromatography Conditions
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]
-
Mobile Phase A: 0.01% formic acid in water.[1]
-
Mobile Phase B: 100% methanol.[1]
-
Gradient: A gradient elution program is typically used to achieve optimal separation.
-
Injection Volume: 10 µL.[1]
-
Column: A suitable reversed-phase column.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
3. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[1]
-
Quantifier Ion Transition: 165.0 → 121.0.[1]
-
Qualifier Ion Transition: 165.0 → 77.0.[1]
GC-MS Method
This protocol involves a derivatization step to make the non-volatile terephthalic acid amenable to GC analysis.
1. Sample Preparation (Derivatization)
-
Terephthalic acid must be derivatized to increase its volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6]
-
Alternatively, esterification can be performed, for example, by reacting with an alcohol in the presence of an acid catalyst.[2]
-
The derivatized sample is then dissolved in a suitable solvent for injection.
2. Gas Chromatography Conditions
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity column, such as a DB-5MS, is often used.[7]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injector: Splitless or split injection depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized terephthalic acid from other components. An example program starts at 100°C, ramps to 180°C, and then to 280°C.[7]
3. Mass Spectrometry Conditions
-
System: Mass spectrometer, often a single quadrupole or tandem quadrupole.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[7]
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. For quantification, SIM mode is preferred for its higher sensitivity and selectivity.
Performance Comparison
| Validation Parameter | LC-MS | GC-MS |
| **Linearity (R²) ** | > 0.99[1] | > 0.990[7] |
| Limit of Detection (LOD) | 2.9 ng/mL[1] | Lower determination limit of 20 ng[2] |
| Limit of Quantification (LOQ) | 9.9 ng/mL[1] | Not explicitly found for TPA, but methods for similar compounds show LOQs in the µg/kg range.[7] |
| Precision (RSD) | < 10%[1] | 3.97% to 11.55% for related compounds.[7] |
| Recovery | Generally high and consistent. | 70.11% to 115.33% for related compounds.[7] |
Conclusion: Choosing the Right Method
Both LC-MS and GC-MS are powerful techniques for the analysis of terephthalic acid, each with its own set of advantages and disadvantages.
LC-MS is often preferred for its simpler sample preparation, especially for aqueous and biological samples. The direct analysis of the underivatized acid reduces analysis time and potential for analyte loss during sample handling. Its high sensitivity makes it suitable for trace-level quantification.
GC-MS , on the other hand, requires a derivatization step, which adds complexity and time to the workflow. However, GC offers excellent chromatographic resolution, and for certain matrices, it may be less susceptible to ion suppression effects that can be a challenge in LC-MS. GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds.
The choice between LC-MS and GC-MS will ultimately depend on the specific application, the nature of the sample matrix, the required sensitivity, and the available instrumentation. For high-throughput analysis of aqueous samples, LC-MS may be the more efficient choice. For complex organic matrices where high separation efficiency is critical, a GC-MS method with an appropriate derivatization step can provide reliable and accurate results.
References
- 1. Determination of mass concentrations of airborne PET microplastics using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00047A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of terephthalic acid isopropylamide in urine with a liquid chromatography/mass spectrometry (LC/MS) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KR100239318B1 - Method of analyzing organic impurities in terephthalic acid - Google Patents [patents.google.com]
- 6. chromforum.org [chromforum.org]
- 7. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Terephthalic Acid: Evaluating Analytical Methodologies for Purity and Trace Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive determination of terephthalic acid (TPA) is crucial for quality control, impurity profiling, and various research applications. This guide provides an objective comparison of common analytical techniques for TPA analysis, supported by experimental data, to aid in selecting the most suitable method for your specific needs.
This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). A summary of their quantitative performance, including the limit of detection (LOD) and limit of quantitation (LOQ), is presented, followed by detailed experimental protocols for each method.
Data Presentation: A Side-by-Side Comparison of Analytical Techniques
The selection of an appropriate analytical method for terephthalic acid analysis is contingent on factors such as the required sensitivity, the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of the most widely used techniques.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | 0.1 - 0.5 mg/kg[1] | - | >0.9990[1] | 0.38 - 0.91[2] | 89.30 - 104.28[1] |
| Micellar HPLC-UV | 0.180 - 1.53 ppm[3] | 0.549 - 3.45 ppm[3] | - | - | - |
| LC-MS | 0.03 ppm[4] | - | >0.99[4] | - | - |
| GC-MS (with derivatization) | - | - | - | - | - |
| Capillary Electrophoresis (CE)-UV | 0.23 - 0.31 mg/L[5] | - | >0.998[5] | - | - |
Mandatory Visualization: The Analytical Workflow
A generalized workflow for the analysis of terephthalic acid is depicted below. This process, from sample acquisition to final data analysis, is fundamental to achieving reliable and reproducible results across all discussed analytical techniques.
References
- 1. Determination of Main Organic Impurities in Purified Terephthalic Acid by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 2. CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue - Google Patents [patents.google.com]
- 3. Micellar liquid chromatography of terephthalic acid impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iso and Terephthalic Acids Derivitisation - Chromatography Forum [chromforum.org]
Linearity Assessment of Terephthalic Acid-13C2 Calibration: A Comparative Guide for Researchers
For researchers and professionals in drug development and analytical sciences, establishing a linear and reproducible calibration curve is fundamental to accurate quantification. This guide provides a comprehensive comparison of analytical methodologies for terephthalic acid, with a focus on the linearity assessment of a calibration curve using Terephthalic acid-13C2 as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Linearity of Response for Terephthalic Acid using LC-MS/MS
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1][2] In the context of LC-MS/MS, this is typically evaluated by preparing a series of calibration standards of known concentrations and analyzing the instrument's response. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended as it closely mimics the analyte's chemical and physical properties, thereby compensating for variability during sample preparation and analysis.[3][4]
Experimental Protocol: Linearity Assessment of Terephthalic Acid with this compound Internal Standard
This protocol outlines the steps for assessing the linearity of a terephthalic acid calibration curve over a specified range using LC-MS/MS.
1. Materials and Reagents:
-
Terephthalic acid (analyte) reference standard
-
This compound (internal standard) reference standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Biological matrix (if applicable, e.g., plasma, urine)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of terephthalic acid reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with methanol to achieve a range of concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) by diluting the internal standard stock solution with methanol.
3. Preparation of Calibration Standards:
-
Prepare a set of at least six non-zero calibration standards by spiking the appropriate analyte working solution into a fixed volume of the internal standard working solution.[5] If analyzing samples in a biological matrix, the standards should be prepared in that same matrix.[5]
-
The concentration range should be selected based on the expected concentration of the analyte in the samples. For example, a range of 10 ng/mL to 200 ng/mL has been shown to yield excellent linearity for terephthalic acid.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A fixed volume, e.g., 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both terephthalic acid and this compound.
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points.
Acceptance Criteria for Linearity
A well-defined set of acceptance criteria is crucial for a robust linearity assessment.
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of six non-zero concentration levels.[5] |
| Calibration Range | The range should encompass the expected concentrations of the analyte in the study samples. |
| Correlation Coefficient (r²) | Typically, r² should be ≥ 0.99. |
| Accuracy of Back-Calculated Concentrations | The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision of Response Factors | The relative standard deviation (RSD) of the response factors (peak area ratio/concentration) should be ≤ 15%. |
| Visual Inspection | A visual inspection of the calibration curve should show a clear linear relationship between response and concentration. |
Comparison of Analytical Methods for Terephthalic Acid
While LC-MS/MS with a stable isotope-labeled internal standard is a powerful technique for the quantification of terephthalic acid, other methods can also be employed. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with SIL-IS | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard for quantification.[6] | High sensitivity and selectivity, excellent for complex matrices, compensates for matrix effects and extraction variability.[3] | Higher instrument cost and complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. Derivatization is often required for non-volatile analytes like terephthalic acid. | High separation efficiency for volatile compounds. | Requires derivatization for terephthalic acid, which can add complexity and potential for variability. |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary tube based on their electrophoretic mobility under an applied electric field.[7][8] | Fast analysis times, high separation efficiency, and low sample and reagent consumption.[8] | Can be less robust than HPLC for some applications, lower sensitivity compared to MS detection. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Chromatographic separation with detection based on the analyte's absorption of ultraviolet light. | Lower instrument cost and complexity compared to MS, robust and widely available. | Lower sensitivity and selectivity compared to MS, susceptible to interference from co-eluting compounds. |
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical relationships in the linearity assessment, the following diagrams are provided.
Caption: Workflow for Linearity Assessment of Terephthalic Acid using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of impurities in crude and highly-purified terephthalic acid by capillary electrophoresis – ScienceOpen [scienceopen.com]
- 8. img.antpedia.com [img.antpedia.com]
A Comparative Guide to Assessing the Isotopic Enrichment of Synthesized Terephthalic acid-13C₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic enrichment of synthesized Terephthalic acid-13C₂. It explores the performance of common techniques, offers alternative labeled compounds for similar applications, and presents detailed experimental protocols. The information herein is intended to assist researchers in selecting the most appropriate methods and standards for their specific study needs, particularly in the fields of metabolic research and drug development.
Introduction to Isotopic Enrichment Analysis
Isotopically labeled compounds, such as Terephthalic acid-13C₂, are invaluable tools in scientific research, serving as tracers to elucidate metabolic pathways and as internal standards for precise quantification in complex biological matrices. The accuracy of these studies hinges on the precise determination of the isotopic enrichment of the labeled molecule. This guide focuses on the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Labeled Compounds: Terephthalic acid-13C₂ vs. Benzoic acid-13C
For applications requiring a 13C-labeled aromatic acid, both Terephthalic acid-13C₂ and Benzoic acid-13C are excellent candidates, offering high isotopic purity. The choice between them may depend on the specific requirements of the study, such as the desired molecular weight or the number of labeled centers.
| Feature | Terephthalic acid-13C₂ | Benzoic acid-13C |
| Structure | 1,4-Benzenedicarboxylic acid-carboxyl-13C₂ | Benzoic acid (carboxyl-13C) |
| Molecular Formula | C₆(¹³C)₂H₆O₄ | C₆H₅¹³COOH |
| Molecular Weight | 168.12 g/mol | 123.11 g/mol |
| Typical Isotopic Purity | 99 atom % ¹³C | 99 atom % ¹³C |
Analytical Methodologies for Isotopic Enrichment Assessment
The two gold-standard techniques for determining isotopic enrichment are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each offers distinct advantages and is suited to different experimental needs.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For isotopic enrichment analysis, MS can distinguish between the labeled (heavier) and unlabeled (lighter) isotopologues of a compound.
Advantages:
-
High Sensitivity: Requires very small sample amounts.
-
High Throughput: Capable of analyzing large numbers of samples quickly.
-
Versatility: Can be coupled with various separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) for analysis of complex mixtures.
Disadvantages:
-
Destructive Technique: The sample is consumed during analysis.
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by other components in the sample, potentially affecting accuracy.
-
Provides Limited Structural Information: Primarily gives information about mass and not the specific location of the label within the molecule without fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. For ¹³C-labeled compounds, ¹³C NMR can directly detect the labeled carbon atoms, providing information about their chemical environment and abundance.
Advantages:
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative: Provides excellent quantitative accuracy without the need for identical standards for calibration.
-
Provides Structural Information: Can determine the precise location of the isotopic label within the molecule.
-
No Matrix Effects: The signal is not typically affected by other components in the sample.
Disadvantages:
-
Lower Sensitivity: Requires larger sample amounts compared to MS.
-
Longer Acquisition Times: Analysis can be time-consuming.
-
Requires High Purity Samples: Complex mixtures can lead to overlapping signals, complicating analysis.
Experimental Protocols
Below are representative protocols for the analysis of ¹³C isotopic enrichment in aromatic acids using GC-MS and Quantitative ¹³C NMR. These are general guidelines and may require optimization for specific instruments and samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted for the analysis of aromatic acids. Derivatization is often necessary to improve the volatility and chromatographic behavior of these compounds.
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 1 mg of the labeled terephthalic or benzoic acid.
-
Dissolve in a suitable solvent (e.g., 1 mL of methanol).
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detection:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in full scan mode to identify the molecular ions of the derivatized labeled and unlabeled compounds.
-
Alternatively, use selected ion monitoring (SIM) for higher sensitivity, targeting the molecular ions of the different isotopologues.
-
-
-
Data Analysis:
-
Integrate the peak areas of the molecular ions corresponding to the ¹²C and ¹³C isotopologues.
-
Calculate the isotopic enrichment using the following formula:
-
% Enrichment = [Area(¹³C) / (Area(¹²C) + Area(¹³C))] x 100
-
-
Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Protocol
This protocol is designed to ensure accurate quantification of the ¹³C signal.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the labeled compound (typically 5-20 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a relaxation agent (e.g., chromium(III) acetylacetonate) to shorten the T₁ relaxation times of the carbon nuclei, allowing for faster repetition rates without saturating the signal.
-
-
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: Employ an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei of interest) to ensure complete relaxation between scans.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the ¹³C signals.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply a baseline correction and phase the spectrum accurately.
-
Integrate the signals corresponding to the ¹³C-labeled and unlabeled carbon atoms. For Terephthalic acid-13C₂, this would be the carboxyl carbon signals. For natural abundance compounds, satellite peaks arising from ¹³C-¹³C coupling can be used for comparison.
-
The isotopic enrichment is determined from the relative integrals of the signals from the labeled and unlabeled positions.
-
Visualization of a Relevant Metabolic Pathway
To provide context for the application of ¹³C-labeled Terephthalic acid in metabolic studies, the following diagram illustrates the bacterial degradation pathway of terephthalic acid, which proceeds through the benzoate degradation pathway. This pathway is of interest for bioremediation and understanding the environmental fate of plastics.
Conclusion
The assessment of isotopic enrichment is a critical step in studies utilizing labeled compounds. Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for this purpose, each with its own set of advantages and limitations. While MS offers superior sensitivity, NMR provides detailed structural information and inherent quantitation without the influence of matrix effects. For researchers working with ¹³C-labeled aromatic acids, both Terephthalic acid-13C₂ and Benzoic acid-13C are high-purity options. The choice of analytical method and labeled standard should be guided by the specific goals of the research, available instrumentation, and the nature of the samples being analyzed.
A Comparative Guide to the Performance of ¹³C Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis. Among the available isotopic labels, Carbon-13 (¹³C) offers distinct advantages over other isotopes, most notably Deuterium (²H). This guide provides an objective comparison of the performance of different ¹³C labeled internal standards against other alternatives, supported by experimental data.
Core Principles of an Ideal Internal Standard
An ideal internal standard should share identical chemical and physical properties with the analyte to ensure it is equally affected by sample processing, chromatography, and ionization. This co-behavior allows it to accurately correct for variations in extraction efficiency, matrix effects, and instrument response. While both ¹³C and ²H labeled standards are widely used, their fundamental properties can lead to significant differences in analytical performance.[1]
Quantitative Performance Data
The following tables summarize the key performance differences between ¹³C-labeled and Deuterated (²H)-labeled internal standards based on various studies.
Table 1: General Performance Characteristics
| Performance Parameter | ¹³C-Labeled Internal Standard | Deuterated (²H)-Labeled Internal Standard | Key Considerations |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2][3] | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte, especially in liquid chromatography.[2] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |
| Isotopic Stability | Stable, with no risk of back-exchange. | Risk of back-exchange with protons from the solvent or matrix, which can compromise accuracy. | ¹³C labels are not prone to exchange, ensuring the integrity of the standard throughout the analytical process.[4] |
| Ionization & Fragmentation | Identical ionization and fragmentation patterns to the analyte.[1] | Can exhibit different ionization efficiency and fragmentation patterns.[1] The presence of deuterium can sometimes alter fragmentation pathways.[3] | Consistent fragmentation is crucial for robust quantification. ¹³C-labeling simplifies method development as it doesn't alter fragmentation.[3] |
| Matrix Effect Compensation | Superior due to co-elution.[1] | Can be compromised due to chromatographic separation from the analyte.[1][5] | Differential matrix effects can occur if the analyte and IS do not co-elute, leading to inaccurate results.[5] |
| Commercial Availability & Cost | Generally more expensive and less available than deuterated standards.[1] | Widely available and generally less expensive.[1] | The higher cost of ¹³C-IS may be justified by the need for higher data integrity and accuracy in certain applications. |
Table 2: Accuracy and Precision
| Study Focus | ¹³C-Labeled Internal Standard Performance | Deuterated (²H)-Labeled Internal Standard Performance | Reference |
| General Bioanalysis | Mean bias of 100.3% with a standard deviation of 7.6%. | Mean bias of 96.8% with a standard deviation of 8.6%. A separate study showed a 40% error due to imperfect retention time match. | [2] |
| Lipidomics | Significantly reduced the coefficient of variation (CV%) compared to deuterated standards. | Higher CV% compared to ¹³C-IS. | [2][6] |
| Mycotoxin Analysis (Deoxynivalenol) | Recoveries of 95±3% (wheat) and 99±3% (maize) without sample cleanup. | Apparent recoveries of 29±6% (wheat) and 37±5% (maize) without the use of an IS for correction. | [7] |
| Amphetamine Analysis | Co-eluted perfectly with the analyte under different chromatographic conditions, leading to improved compensation for ion suppression. | Showed chromatographic separation from the analyte, which increased with the number of deuterium substitutes. | [8][9] |
Experimental Methodologies
The following provides a generalized experimental protocol for the comparison of internal standards in a typical LC-MS/MS workflow. Specific parameters will vary depending on the analyte and matrix.
Objective:
To evaluate the performance of a ¹³C-labeled internal standard versus a deuterated internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
¹³C-labeled internal standard
-
Deuterated internal standard
-
Control biological matrix (e.g., human plasma)
-
Reagents for sample preparation (e.g., acetonitrile for protein precipitation)
-
LC-MS/MS system
Experimental Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of the analyte and both internal standards in an appropriate solvent.
-
Prepare calibration standards by spiking the control matrix with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
To aliquots of the calibration standards, QC samples, and blank matrix, add a fixed concentration of either the ¹³C-labeled IS or the deuterated IS.
-
Perform sample extraction (e.g., protein precipitation by adding acetonitrile, followed by centrifugation).
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate the analyte from potential interferences. It is crucial to monitor the retention times of the analyte and both internal standards.
-
Optimize mass spectrometric conditions (e.g., precursor/product ion transitions, collision energy) for the analyte and both internal standards.
-
Analyze the prepared samples using the developed LC-MS/MS method.
-
-
Data Analysis:
-
Construct separate calibration curves for the data sets obtained with the ¹³C-labeled IS and the deuterated IS by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Quantify the analyte concentrations in the QC samples using both calibration curves.
-
Calculate the accuracy (as % bias from the nominal concentration) and precision (as % coefficient of variation) for each set of QC samples.
-
Evaluate the chromatographic co-elution of the analyte with each internal standard.
-
Assess matrix effects by comparing the analyte response in the presence and absence of the matrix.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate key concepts and workflows in the evaluation and application of ¹³C-labeled internal standards.
Caption: A simplified workflow for comparing the performance of different internal standards.
Caption: The relationship between co-elution and accurate matrix effect compensation.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in quantitative mass spectrometry. While deuterated internal standards are widely used and can be suitable for many applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for achieving the highest levels of accuracy and precision, particularly in complex biological matrices.[2] Their identical chromatographic behavior, isotopic stability, and consistent fragmentation patterns minimize the risk of analytical errors. For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible results.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. waters.com [waters.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Performance Mass Spectrometry: An Analytical Comparison
For researchers, scientists, and professionals in drug development, selecting the optimal mass spectrometer is a critical decision that directly impacts the quality and success of their analytical work. This guide provides an objective comparison of the analytical performance of leading mass spectrometer technologies, supported by experimental data and detailed methodologies. We will delve into the key performance characteristics of Quadrupole-Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ) mass spectrometers, offering a clear perspective on their respective strengths and ideal applications.
Key Performance Indicators: A Head-to-Head Comparison
The choice of a mass spectrometer hinges on its ability to meet the specific demands of an application, be it the comprehensive profiling of complex biological samples in proteomics and metabolomics or the high-throughput quantification of drug candidates. The following table summarizes the key analytical performance metrics for popular models representing each major technology.
| Mass Spectrometer | Technology | Resolution (FWHM) | Mass Accuracy (ppm) | Sensitivity | Scan Speed | Primary Applications |
| Thermo Scientific Orbitrap Exploris 480 | Quadrupole-Orbitrap | Up to 480,000 at m/z 200[1] | < 3[1] | High, enhanced for trace-level analytes[1] | Fast scanning capabilities[1] | Discovery proteomics, metabolomics, qualitative and quantitative analysis[1][2] |
| SCIEX TripleTOF 6600+ | Quadrupole Time-of-Flight (Q-TOF) | High | High | High | Up to 100 spectra/second[1] | Comprehensive qualitative and quantitative analysis, SWATH acquisition[1][2] |
| Agilent 6470B Triple Quadrupole LC/MS | Triple Quadrupole (QqQ) | Unit Mass | Typically 100-200 | Very High (pico- to femtogram level) | Fast Multiple Reaction Monitoring (MRM)[1] | Targeted quantification, pharmacokinetic studies, routine assays[1][3] |
| Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap | Quadrupole-Orbitrap | Up to 240,000 at m/z 200[4] | High | High | High | Targeted and untargeted metabolomics, proteomics[4] |
| Agilent 6550 iFunnel Q-TOF | Quadrupole Time-of-Flight (Q-TOF) | High | High | High, enhanced by iFunnel technology[4] | Fast | Discovery of new metabolites, qualitative and quantitative analysis[4] |
Experimental Protocols: Methodologies for Key Applications
Reproducible and robust experimental protocols are fundamental to achieving high-quality mass spectrometry data. Below are detailed methodologies for common applications in proteomics and metabolomics.
Untargeted Proteomics Workflow
This protocol outlines a standard bottom-up proteomics approach for the identification and quantification of proteins in a complex biological sample.
1. Sample Preparation:
-
Cell Lysis: Lyse cells in a buffer containing detergents (e.g., SDS, Triton X-100) and protease inhibitors to ensure efficient protein extraction and prevent degradation. Mechanical disruption (e.g., sonication, bead beating) can be used to enhance lysis.[5]
-
Protein Precipitation: Precipitate proteins using methods like acetone or trichloroacetic acid (TCA) precipitation to remove interfering substances.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.
-
In-solution Digestion: Digest the proteins into peptides using a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the complex peptide mixture using reverse-phase liquid chromatography (LC) with a gradient of increasing organic solvent (e.g., acetonitrile) to elute peptides based on their hydrophobicity.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument. The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio (m/z) of intact peptides, followed by MS2 scans where selected peptides are fragmented to determine their amino acid sequence.
3. Data Analysis:
-
Database Searching: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein sequence database to identify the peptides and, by inference, the proteins present in the sample.
-
Quantification: Perform label-free or label-based quantification to determine the relative or absolute abundance of the identified proteins across different samples.
Untargeted Metabolomics Workflow
This protocol provides a general framework for the global profiling of small molecules in biological samples.
1. Sample Preparation:
-
Metabolite Extraction: Extract metabolites from biological samples (e.g., plasma, urine, cell culture) using a cold solvent mixture, typically methanol, acetonitrile, and water, to quench enzymatic activity and precipitate proteins.[6] The choice of extraction solvent can be optimized based on the polarity of the target metabolites.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
2. LC-MS Analysis:
-
Chromatographic Separation: Separate the metabolites using either reverse-phase (for non-polar to moderately polar metabolites) or hydrophilic interaction liquid chromatography (HILIC) (for polar metabolites).
-
Mass Spectrometry: Analyze the separated metabolites using a high-resolution mass spectrometer. The instrument will acquire full scan MS data to detect all ions within a specified mass range.
3. Data Analysis:
-
Peak Picking and Alignment: Use specialized software (e.g., XCMS, MZmine) to detect and align metabolic features (peaks) across different samples.
-
Metabolite Identification: Identify metabolites by comparing their accurate mass and retention time to metabolic databases (e.g., METLIN, HMDB) or by fragmentation data (MS/MS).
-
Statistical Analysis: Perform statistical analysis (e.g., PCA, OPLS-DA) to identify metabolites that are significantly different between experimental groups.
Visualizing the Logic: Workflows and Pathways
To further clarify the processes and decisions involved in mass spectrometry-based analysis, the following diagrams have been generated using Graphviz.
Caption: Logic for selecting a mass spectrometer based on analytical goals.
Caption: A typical experimental workflow for mass spectrometry-based analysis.
Caption: Simplified representation of the EGFR signaling pathway.
References
- 1. The Best Mass Spectrometers of 2026: Top Picks for Research, Clinical & Industry Labs [labx.com]
- 2. Top 5 Mass Spectrometry Systems for Proteomics Research [synapse.patsnap.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Mass Spectrometry for Metabolomics: Techniques & Applications [metabolomics.creative-proteomics.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Terephthalic acid-13C2
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Terephthalic acid-13C2. Adherence to these guidelines is essential for ensuring personal safety and proper management of the chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specifications and Use |
| Eye/Face Protection | Safety Goggles or Glasses | Must be worn at all times to protect against dust particles and splashes. A face shield is recommended when handling larger quantities.[1][3][4][5][6] |
| Skin Protection | Chemical-resistant Gloves | Nitrile, neoprene, or rubber gloves are suitable. Inspect gloves for integrity before each use and dispose of them properly after handling.[3][4] |
| Lab Coat/Protective Clothing | A standard lab coat or chemical-resistant apron should be worn to protect the skin from contact with the powder.[5][6] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator is necessary when working outside of a ventilated enclosure or when dust may be generated.[4][6][7][8][9] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is vital to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for Handling this compound.
Step-by-Step Handling Procedure:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][10] The use of a fume hood or a local exhaust ventilation system is strongly recommended to minimize inhalation of the powder.[8][9]
-
Personal Preparation : Before handling, ensure all required PPE is correctly worn. Avoid wearing contact lenses; if they must be worn, use tight-fitting safety goggles.
-
Weighing and Transfer : When weighing or transferring the powder, do so carefully to avoid creating dust. Use a spatula and a weighing paper or a container that minimizes the release of particles.
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
-
Eye Contact : Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if irritation persists.[10]
-
Inhalation : Move the individual to fresh air and keep them in a comfortable position for breathing.[1][10] If the person feels unwell, seek medical advice.[10]
-
-
Post-Handling : After handling is complete, thoroughly wash hands and forearms.[1][10]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is critical for laboratory safety and environmental compliance.
Accidental Release Measures:
-
Evacuate : If a significant spill occurs, evacuate unnecessary personnel from the area.[10]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent the powder from spreading. Avoid generating dust during cleanup.
-
Cleanup : Carefully scoop or vacuum the spilled material into a labeled container for disposal.[10] Do not use methods that will create airborne dust.
Waste Disposal Protocol:
This compound is a stable isotope-labeled compound. While not radioactive, proper disposal is still necessary.
-
Segregation : Do not mix waste containing this compound with other waste streams.[] Although stable isotope-labeled waste is often treated similarly to common chemical waste, it should be kept separate to avoid cross-contamination.[]
-
Labeling : All waste containers must be clearly labeled with their contents, including the name "this compound" and the approximate amount.
-
Containerization : Use sealed, appropriate containers for solid waste.
-
Disposal Route : Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.[]
Table 2: Disposal Quick Reference
| Waste Type | Container | Labeling | Disposal Path |
| Solid Waste (unused compound, contaminated wipes, etc.) | Sealed, labeled plastic bag or container | "Waste this compound" | Via Institutional EHS Chemical Waste Program |
| Contaminated Sharps | Puncture-resistant sharps container | "Sharps contaminated with this compound" | Via Institutional EHS Sharps Waste Program |
| Empty Product Container | Original container | Deface original label, mark as "Empty" | Consult EHS for guidance on empty container disposal |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dl.iranchembook.ir [dl.iranchembook.ir]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. falseguridad.com [falseguridad.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. fishersci.com [fishersci.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. nj.gov [nj.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. lobachemie.com [lobachemie.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
